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  • Product: 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride
  • CAS: 1261235-78-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride

Foreword: Charting the Course of a Novel Piperazine Derivative The journey of a novel chemical entity from the bench to potential clinical relevance is paved with rigorous scientific investigation. Among the most critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course of a Novel Piperazine Derivative

The journey of a novel chemical entity from the bench to potential clinical relevance is paved with rigorous scientific investigation. Among the most critical milestones in this journey is the comprehensive characterization of its pharmacokinetic (PK) profile. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on how to approach the pharmacokinetic profiling of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride, a molecule of interest within the broader, pharmacologically significant class of piperazine derivatives.[1][2][3] The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties that can enhance solubility and bioavailability.[4] This document is not a mere recitation of protocols but a strategic guide grounded in scientific rationale, designed to empower researchers to generate robust and meaningful data.

Introduction to 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride and the Imperative of ADME Profiling

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride belongs to the arylpiperazine class of compounds, which are known to interact with a variety of central nervous system receptors.[4] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its therapeutic efficacy and safety profile.[3][4] A thorough ADME assessment allows for the early identification of potential liabilities, such as poor oral bioavailability or rapid metabolism, which can derail a development program. This guide will delineate a logical, phased approach to the pharmacokinetic evaluation of this compound.

Foundational In-Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

The initial phase of pharmacokinetic characterization involves a suite of in-vitro assays designed to predict the in-vivo behavior of the compound. These assays are cost-effective, have high throughput, and provide crucial data to inform the design of subsequent in-vivo studies.

Assessment of Intestinal Permeability: The Caco-2 Permeability Assay

The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption of orally administered drugs.[5] This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the epithelial barrier of the small intestine.[5]

Experimental Protocol: Caco-2 Permeability Assay [5]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to facilitate differentiation into a polarized monolayer.[5]

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Assay Procedure: The test compound, 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride, is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side over a time course (e.g., 30, 60, 90, 120 minutes). To assess active efflux, the compound is added to the basolateral side, and samples are taken from the apical side.[5]

  • Quantification: The concentration of the compound in the collected samples is determined by a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.[5]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.[5]

Causality Behind Experimental Choices: The bi-directional nature of this assay is crucial. A significantly higher Papp value from the basolateral to the apical direction compared to the apical to basolateral direction suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its oral absorption.

Data Presentation: Predicted Permeability of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride

ParameterValueInterpretation
Papp (A to B) (x 10⁻⁶ cm/s)[Predicted Value]High (>10), Moderate (2-10), Low (<2)
Papp (B to A) (x 10⁻⁶ cm/s)[Predicted Value]High (>10), Moderate (2-10), Low (<2)
Efflux Ratio (Papp(B-A)/Papp(A-B))[Calculated Value]>2 suggests active efflux
Metabolic Stability Assessment: The Liver Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are primarily responsible for drug metabolism in the liver.[5] High metabolic instability can lead to a short in-vivo half-life and low bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay [5]

  • Incubation: 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is incubated with liver microsomes (from human, rat, or mouse) in the presence of a NADPH-regenerating system to initiate metabolic reactions.[5]

  • Time Points: Aliquots are collected from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[5]

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[5]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[5]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).

Causality Behind Experimental Choices: Using microsomes from different species (e.g., rat and human) is important for assessing inter-species differences in metabolism, which can aid in the selection of the most appropriate animal model for subsequent in-vivo studies.

Data Presentation: In-Vitro Metabolic Stability of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride

ParameterHuman Liver MicrosomesRat Liver Microsomes
In-vitro t½ (min)[Calculated Value][Calculated Value]
Intrinsic Clearance (µL/min/mg protein)[Calculated Value][Calculated Value]
Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Only the unbound fraction of the drug is pharmacologically active.

Experimental Protocol: Equilibrium Dialysis

  • Preparation: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Incubation: 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is added to the plasma chamber, and the system is allowed to reach equilibrium.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the difference in concentrations.

In-Vivo Pharmacokinetic Evaluation

Following promising in-vitro data, in-vivo studies are conducted to understand the compound's behavior in a whole organism.

Pre-clinical In-Vivo Pharmacokinetic Study in Rodents

The primary objective of this study is to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) following administration of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride.

Experimental Protocol: Oral Pharmacokinetic Study in Rats [4]

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Dosing: A solution of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is administered to a group of rats via oral gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine the key pharmacokinetic parameters.

Causality Behind Experimental Choices: The choice of dose should be based on any available in-vitro efficacy and toxicology data. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug's concentration profile.

Data Presentation: Key Pharmacokinetic Parameters of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride in Rats (Oral Administration)

ParameterUnitValue
Dosemg/kg[Dose]
Cmaxng/mL[Value]
Tmaxh[Value]
AUC(0-t)ng·h/mL[Value]
t½ (half-life)h[Value]
Bioavailability (F%)%[Calculated Value, if IV data is available]
Metabolite Identification

Identifying the major metabolites of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is crucial for understanding its clearance mechanisms and for identifying any potentially active or toxic metabolites.[6]

Experimental Protocol: In-Vivo Metabolite Identification

  • Sample Collection: Urine and feces are collected from the animals used in the in-vivo PK study.

  • Sample Preparation: The samples are processed to extract the metabolites. This may involve enzymatic hydrolysis to cleave glucuronide and sulfate conjugates.[6]

  • Analysis: The extracts are analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[7]

  • Structural Elucidation: The structures of the major metabolites are confirmed by comparison with synthetic standards or through advanced analytical techniques like NMR.

Expected Metabolic Pathways: Based on the known metabolism of other piperazine derivatives, potential metabolic pathways for 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride include:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings.[6]

  • N-dealkylation: Removal of the benzyl or methyl group.

  • Piperazine Ring Opening: Degradation of the piperazine moiety.[6]

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.[6]

Analytical Methodology: The Cornerstone of Accurate Pharmacokinetic Data

A robust and validated bioanalytical method is essential for the accurate quantification of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride in biological matrices.[7][8]

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for bioanalysis.[7]

Key Steps in Method Development and Validation:

  • Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove interfering substances from the biological matrix.

  • Chromatographic Separation: A suitable HPLC or UPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the analyte and an internal standard.

  • Method Validation: The method is validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.

Visualizing the Workflow and Pathways

Experimental Workflow for In-Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Administration of Compound Fasting->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation & Storage Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Data Analysis LC_MS_MS->PK_Analysis

Caption: Workflow for a typical preclinical oral pharmacokinetic study.

Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(4-Chloro-benzyl)-3-methyl-piperazine Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP450 N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Ring_Opening Piperazine Ring Opening Parent->Ring_Opening CYP450 Conjugation Glucuronidation / Sulfation Hydroxylation->Conjugation Excretion Excretion N_Dealkylation->Excretion Ring_Opening->Excretion Conjugation->Excretion

Caption: Generalized metabolic pathways for piperazine derivatives.

Conclusion and Forward Look

The pharmacokinetic profiling of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride, as outlined in this guide, is a critical endeavor that bridges the gap between medicinal chemistry and pharmacology. By systematically evaluating its ADME properties, researchers can build a comprehensive understanding of its disposition in the body. This knowledge is not only pivotal for go/no-go decisions in a drug discovery pipeline but also provides the foundation for designing rational dosing regimens for future pre-clinical and clinical studies. The integration of in-vitro and in-vivo data, underpinned by robust bioanalytical methodology, will ultimately determine the trajectory of this promising compound.

References

  • ResearchGate. (2020). Piperazine derivatives of existing drug molecules. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2026, March 9). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2025, July 18). Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum. Retrieved from [Link]

  • ACS Publications. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • MDPI. (2024, October 24). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • ResearchGate. (2020, September 20). (PDF) Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Retrieved from [Link]

  • ARPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • PubMed. (2003, November 15). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Retrieved from [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

Sources

Exploratory

In vitro receptor binding affinity of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride

An In-depth Technical Guide to the In Vitro Receptor Binding Affinity of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride Introduction 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a synthetic compound be...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vitro Receptor Binding Affinity of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride

Introduction

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a synthetic compound belonging to the piperazine class of molecules. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, often through their interaction with various receptors in the central nervous system (CNS) and peripheral tissues.[1] The structural similarity of the title compound to other known psychoactive agents, such as those containing a 4-chlorobenzhydryl moiety, suggests potential interactions with dopamine, serotonin, and sigma receptors.[2][3] Understanding the in vitro receptor binding affinity of this compound is a critical first step in elucidating its pharmacological profile and therapeutic potential.

This guide provides a comprehensive overview of the principles and methodologies for determining the in vitro receptor binding affinity of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride. It is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of novel chemical entities.

Principles of In Vitro Receptor Binding Assays

In vitro receptor binding assays are a cornerstone of pharmacological research, allowing for the quantification of the interaction between a ligand (in this case, 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride) and its target receptor.[4][5] These assays are typically conducted using cell membrane preparations that are rich in the receptor of interest or with intact cells expressing the receptor. The most common and sensitive method is the radioligand binding assay.[6][7][8]

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the gold standard for measuring ligand-receptor interactions due to their high sensitivity and robustness.[7][8] The fundamental principle involves the use of a radiolabeled ligand (a molecule with a known high affinity for the target receptor) to quantify the binding of the unlabeled test compound.

There are three main types of radioligand binding assays:

  • Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[7][8]

  • Competitive (or Inhibition) Assays: These assays are employed to determine the affinity of an unlabeled test compound for a receptor.[6][7][8] A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory concentration (IC50) is determined. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

  • Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor.[7][9]

For the characterization of a novel compound like 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride, competitive binding assays are the most relevant.

Experimental Workflow for Competitive Radioligand Binding Assays

The general workflow for a competitive radioligand binding assay is a systematic process designed to ensure accurate and reproducible data.

G A Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Separation of Bound & Free Radioligand B->C D Quantification of Bound Radioactivity C->D E Data Analysis D->E

Caption: General experimental workflow for competitive radioligand binding assays.

Experimental Protocols

Given the structural features of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride, initial screening should focus on receptors commonly targeted by piperazine-containing compounds. The following protocols outline the procedures for determining the binding affinity at the Dopamine D2, Serotonin 5-HT2A, and Sigma-1 receptors.

Protocol 1: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride for the human Dopamine D2 receptor.

Materials and Reagents:

  • Receptor Source: Human recombinant Dopamine D2 receptor expressed in CHO-K1 or HEK293 cells.[10]

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).[11][12]

  • Non-specific Binding Control: Haloperidol or unlabeled Spiperone.[12]

  • Test Compound: 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI). [11]

  • 96-well plates, filtration apparatus, and a liquid scintillation counter. [11]

Procedure:

  • Membrane Preparation:

    • Thaw the cell pellet expressing the D2 receptor on ice.

    • Homogenize the cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[11]

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[11]

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.[11]

    • Resuspend the final pellet in assay buffer to a protein concentration of 200-400 µg/mL.

  • Binding Assay (performed in triplicate):

    • To each well of a 96-well plate, add the following in a final volume of 250 µL:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 150 µL of membrane preparation.[11]

      • Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.[11]

      • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.[11] A range of 8-10 concentrations covering at least 4 orders of magnitude is recommended.[11]

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[13]

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.[13]

    • Measure the radioactivity using a liquid scintillation counter.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride for the human Serotonin 5-HT2A receptor.

Materials and Reagents:

  • Receptor Source: Human recombinant 5-HT2A receptor expressed in CHO-K1 cells.[14][15]

  • Radioligand: [³H]-Ketanserin (a high-affinity 5-HT2A antagonist).[14]

  • Non-specific Binding Control: Mianserin or unlabeled Ketanserin.[14]

  • Test Compound: 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% PEI. [14][16]

  • 96-well plates, filtration apparatus, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as for the Dopamine D2 receptor, using the appropriate cell line.

  • Binding Assay (performed in triplicate):

    • To each well of a 96-well plate, add the following in a final volume of 200 µL:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension.[13]

      • Non-specific Binding: 50 µL of 10 µM unlabeled Ketanserin, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.[13]

      • Competitive Binding: 50 µL of each test compound dilution, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.[13]

  • Incubation:

    • Incubate the plates at 27°C for 60 minutes.[14]

  • Termination and Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer.[14]

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.

Protocol 3: Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride for the Sigma-1 receptor.

Materials and Reagents:

  • Receptor Source: Guinea pig liver membrane homogenate (highly expresses Sigma-1 receptors).[17]

  • Radioligand: [³H]-(+)-Pentazocine (a selective Sigma-1 receptor ligand).[3][17]

  • Non-specific Binding Control: Haloperidol.[17]

  • Test Compound: 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.

  • 96-well plates, filtration apparatus, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig liver in ice-cold assay buffer.

    • Centrifuge at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash and resuspend the membrane pellet in assay buffer.

  • Binding Assay (performed in triplicate):

    • To each well of a 96-well plate, add the following in a final volume of 200 µL:

      • Total Binding: Assay buffer, [³H]-(+)-Pentazocine (final concentration ~2-5 nM), and membrane homogenate.

      • Non-specific Binding: 10 µM Haloperidol, [³H]-(+)-Pentazocine, and membrane homogenate.

      • Competitive Binding: Varying concentrations of the test compound, [³H]-(+)-Pentazocine, and membrane homogenate.

  • Incubation:

    • Incubate at 37°C for 90 minutes.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through pre-soaked glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Radioactivity Measurement:

    • Measure the bound radioactivity by liquid scintillation counting.

Data Analysis and Interpretation

Calculation of IC50 and Ki

The raw data from the liquid scintillation counter (in counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. This data is then plotted on a semi-logarithmic graph with the logarithm of the test compound concentration on the x-axis and the percentage of specific binding on the y-axis. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[18] The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[19][20][21]

To obtain a more absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

G A Raw CPM Data B Calculate % Specific Binding A->B C Non-linear Regression (Sigmoidal Dose-Response) B->C D Determine IC50 C->D E Cheng-Prusoff Equation D->E F Determine Ki E->F

Caption: Data analysis workflow for determining the Ki value.

Data Presentation

The binding affinity data for 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride and reference compounds should be summarized in a clear and concise table.

Table 1: Hypothetical Binding Affinities of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride and Reference Compounds

CompoundReceptorRadioligandKi (nM)
1-(4-Chloro-benzyl)-3-methyl-piperazine HClDopamine D2[³H]-SpiperoneTBD
Haloperidol (Reference)Dopamine D2[³H]-Spiperone1.5
1-(4-Chloro-benzyl)-3-methyl-piperazine HClSerotonin 5-HT2A[³H]-KetanserinTBD
Ketanserin (Reference)Serotonin 5-HT2A[³H]-Ketanserin1.1[13]
1-(4-Chloro-benzyl)-3-methyl-piperazine HClSigma-1[³H]-(+)-PentazocineTBD
Haloperidol (Reference)Sigma-1[³H]-(+)-Pentazocine3.2

TBD: To be determined experimentally.

Potential Signaling Pathways

The interaction of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride with its target receptors will initiate downstream signaling cascades. Understanding these pathways is crucial for predicting the compound's functional effects.

Dopamine D2 Receptor Signaling

The Dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[11] Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[22] An antagonist, such as haloperidol, would block these effects.

G cluster_0 D2 Receptor Signaling A Dopamine B D2 Receptor A->B Agonist C Gαi/o B->C Activation D Adenylyl Cyclase C->D Inhibition E ATP -> cAMP D->E Catalyzes F Neuronal Inhibition E->F Leads to

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gαq/11 subunit.[23] Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[23]

G cluster_0 5-HT2A Receptor Signaling A Serotonin B 5-HT2A Receptor A->B Agonist C Gαq/11 B->C Activation D Phospholipase C C->D Activation E PIP2 -> IP3 + DAG D->E Catalyzes F Ca2+ Release E->F G PKC Activation E->G

Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for determining the in vitro receptor binding affinity of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride. By following the detailed protocols and data analysis procedures outlined herein, researchers can obtain robust and reliable data to characterize the pharmacological profile of this novel compound. The insights gained from these studies will be invaluable for guiding further drug development efforts.

References

  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F163-8.
  • Hulme, E. C., & Birdsall, N. J. (1992). Radioligand binding to receptors: a practical approach. IRL press.
  • Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]

  • Radioligand Binding Assay - Creative Bioarray. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21.
  • Invitro Binding Assay Protocol. Available at: [Link]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. Available at: [Link]

  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., & Leysen, J. E. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(2), 481-490.
  • Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. In Methods in molecular biology (Vol. 424, pp. 249-261). Humana Press.
  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public K(i) data. Journal of medicinal chemistry, 55(11), 5165-5173.
  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC50 data--a statistical analysis. PloS one, 8(4), e61007.
  • Vogel, S. M., & Sharmin, T. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21.
  • Gohlke, J., & Fourman, M. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1845-1849.
  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. Available at: [Link]

  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Available at: [Link]

  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol - EPA. Available at: [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020 - GenScript. Available at: [Link]

  • In vitro receptor binding assays: General methods and considerations - ResearchGate. Available at: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - Semantic Scholar. Available at: [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Ki values derived from IC 50 curves shown in Figure 6. Data are from 4... - ResearchGate. Available at: [Link]

  • Yarim, M., Durmaz, I., Atalay, R., & Çetin-Atalay, R. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International journal of molecular sciences, 13(7), 8071-8084.
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - MDPI. Available at: [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. Available at: [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Available at: [Link]

  • BindingDB BDBM50159013 3-(4-Benzyl-piperazin-1-ylmethyl). Available at: [Link]

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Foundational

Strategic Synthesis and Functionalization of 1-(4-Chlorobenzyl)-3-methylpiperazine Derivatives: A Mechanistic Whitepaper

Executive Summary & Scaffold Significance Piperazine rings are ubiquitous structural motifs in medicinal chemistry, serving as the backbone for numerous central nervous system (CNS) agents, antihistamines, and nootropics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

Piperazine rings are ubiquitous structural motifs in medicinal chemistry, serving as the backbone for numerous central nervous system (CNS) agents, antihistamines, and nootropics. Specifically, the 1-(4-chlorobenzyl)-3-methylpiperazine scaffold is a privileged intermediate. The presence of the methyl group at the C3 position introduces chirality and conformational rigidity, which often enhances binding affinity and pharmacokinetic profiles compared to unsubstituted piperazines.

This technical guide details the regioselective synthesis of this core scaffold and outlines downstream derivatization strategies. Designed for bench scientists and drug development professionals, the protocols herein emphasize causality, thermodynamic control, and self-validating analytical checks to ensure high-fidelity synthesis.

Core Mechanistic Pathway: Regioselectivity in N-Alkylation

The synthesis of 1-(4-chlorobenzyl)-3-methylpiperazine relies on the regioselective N-alkylation of commercially available 2-methylpiperazine using 4-chlorobenzyl chloride.

The Causality of Regioselectivity

2-Methylpiperazine possesses two secondary amine sites: N1 and N4. The N1 position is situated immediately adjacent to the C2 methyl group, creating a localized pocket of steric hindrance. Conversely, the N4 position is distal and sterically unencumbered. When subjected to electrophilic attack by 4-chlorobenzyl chloride, the reaction proceeds almost exclusively at the N4 position[1].

Nomenclature Note: According to IUPAC rules, once the N4 position is alkylated, the numbering of the piperazine ring resets to prioritize the substituted nitrogen as position 1. Consequently, the former N4 becomes N1, and the methyl group shifts from C2 to C3 relative to the new origin. This is why alkylating the N4 position of 2-methylpiperazine yields 1-alkyl-3-methyl piperazine.

Pathway SM1 2-Methylpiperazine Cond K2CO3, MeCN 0°C to RT SM1->Cond SM2 4-Chlorobenzyl Chloride SM2->Cond Prod 1-(4-Chlorobenzyl)- 3-methylpiperazine (Major) Cond->Prod Steric Control (N4-Alkylation) ByProd 1-(4-Chlorobenzyl)- 2-methylpiperazine (Trace) Cond->ByProd Steric Hindrance (N1-Alkylation)

Figure 1: Regioselective N-alkylation pathway controlled by steric hindrance.

Optimization of Reaction Parameters

To prevent over-alkylation (formation of quaternary ammonium salts or di-alkylated byproducts), the choice of base and solvent is critical. A mild, insoluble inorganic base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like Acetonitrile (MeCN) creates a heterogeneous mixture. This limits the concentration of highly reactive deprotonated piperazine in solution, driving the reaction toward mono-alkylation.

Table 1: Quantitative Optimization of Scaffold Synthesis
SolventBaseTemperatureYield (%)Regioselectivity (N4:N1)Causality / Observation
THF NaH (1.1 eq)0 °C45%60:40Strong base forces deprotonation at both sites; high di-alkylation observed.
DMF Et3​N (2.0 eq)80 °C65%75:25High temp overrides steric control, increasing N1-alkylation and degradation.
DCM DIPEA (1.5 eq)RT72%85:15Homogeneous base increases reaction rate but sacrifices some regioselectivity.
MeCN K2​CO3​ (2.0 eq)0 °C to RT92% >95:5 Heterogeneous conditions and low initial temp ensure strict kinetic control.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(4-Chlorobenzyl)-3-methylpiperazine

This protocol is designed to be self-validating, utilizing in-process analytical checks to ensure fidelity before proceeding to workup. Physical properties of similar derivatives typically show melting points around 65-70 °C and high solubility in methanol[2].

Step 1: Initiation

  • Charge a flame-dried round-bottom flask with 2-methylpiperazine (5.00 g, 49.9 mmol, 3.0 eq) and anhydrous MeCN (50 mL). Note: The excess of diamine further suppresses di-alkylation.

  • Add finely powdered anhydrous K2​CO3​ (4.60 g, 33.3 mmol, 2.0 eq).

  • Cool the suspension to 0 °C using an ice-water bath under a nitrogen atmosphere.

Step 2: Electrophilic Addition

  • Dissolve 4-chlorobenzyl chloride (2.68 g, 16.6 mmol, 1.0 eq) in MeCN (10 mL).

  • Add the electrophile solution dropwise over 30 minutes via an addition funnel to manage the exothermic SN​2 reaction.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

Step 3: In-Process Validation (LC-MS)

  • Self-Validation Check: Remove a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the mass peak for 4-chlorobenzyl chloride is consumed and the major peak corresponds to the product ( [M+H]+=225.1 ).

Step 4: Workup & Purification

  • Filter the mixture through a Celite pad to remove inorganic salts ( K2​CO3​ and KCl ).

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL). Extract the aqueous layer twice more with EtOAc.

  • Dry the combined organic layers over Na2​SO4​ , filter, and concentrate.

  • Purify via flash column chromatography (DCM:MeOH 95:5 with 1% Et3​N ) to isolate the pure scaffold as a pale yellow oil that solidifies upon standing.

Workflow Step1 Phase 1: Initiation Dissolve 2-methylpiperazine in MeCN Add K2CO3 (2.0 eq) Cool to 0°C Step2 Phase 2: Alkylation Dropwise addition of electrophile Stir at RT for 12h Monitor via TLC/LC-MS Step1->Step2 Step3 Phase 3: Workup Filter inorganic salts Concentrate under vacuum Partition in EtOAc/H2O Step2->Step3 Step4 Phase 4: Purification Flash Chromatography (DCM:MeOH) Validate via 1H-NMR Step3->Step4

Figure 2: Self-validating experimental workflow for scaffold synthesis and purification.

Downstream Derivatization Strategies

Once the core scaffold is isolated, the remaining secondary amine (now at position 4, adjacent to the methyl group) can be functionalized. Because this position is sterically hindered, alternative strategies such as protection-deprotection sequences or the use of highly reactive electrophiles are required[3]. Reductive amination is a highly effective method for appending secondary alkyl or aryl groups to this hindered site.

Protocol B: Reductive Amination (Synthesis of a Fluorobenzyl Derivative)

Target: 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-3-methylpiperazine.

  • Imine Formation: Dissolve 1-(4-chlorobenzyl)-3-methylpiperazine (1.0 eq) and 4-fluorobenzaldehyde (1.2 eq) in 1,2-Dichloroethane (DCE). Add Glacial Acetic Acid (1.5 eq). Causality: The acid catalyst is mandatory here; without it, the steric bulk of the C3 methyl group prevents efficient formation of the intermediate iminium ion.

  • Reduction: Stir at room temperature for 2 hours, then add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) in portions.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in DCM:MeOH (90:10) and stain with Ninhydrin. Validation: The secondary amine starting material will stain a vivid pink/purple. The tertiary amine product will not stain, providing immediate visual confirmation of complete conversion.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry, and concentrate to yield the fully derivatized target ( [M+H]+=333.2 ).

References

  • Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 1-(4-Chloro-benzyl)-3-methyl-piperazine Hydrochloride: A Technical Guide

Executive Summary The compound 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride (pCB-3MP HCl) represents a privileged structural motif frequently utilized in central nervous system (CNS) drug discovery. Piperazine d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride (pCB-3MP HCl) represents a privileged structural motif frequently utilized in central nervous system (CNS) drug discovery. Piperazine derivatives are foundational to the design of neurotherapeutics, acting as critical pharmacophores for targets such as 5-HT receptors and Sigma-1 (S1R) receptors[1],[2]. However, the efficacy of any CNS-active compound is entirely contingent upon its ability to successfully navigate the blood-brain barrier (BBB). This whitepaper provides an in-depth, mechanistic analysis of the BBB permeability of pCB-3MP HCl, detailing the physicochemical causality behind its translocation and establishing self-validating experimental protocols for pharmacokinetic evaluation.

Physicochemical Profiling & Causality of Permeability

The ability of pCB-3MP to cross the BBB is dictated by a delicate balance of lipophilicity, ionization state, and molecular size. The BBB is composed of highly specialized microvascular endothelial cells characterized by complex tight junctions, which effectively eliminate paracellular aqueous diffusion. Consequently, molecules must traverse via transcellular lipophilic diffusion or carrier-mediated transport[3].

  • The 4-Chlorobenzyl Moiety: The addition of the halogenated aromatic ring significantly enhances the overall lipophilicity (LogP) of the molecule. This lipophilic bulk is essential for the initial partitioning of the compound from the aqueous blood plasma into the hydrophobic core of the endothelial apical membrane.

  • The 3-Methylpiperazine Core: Piperazines are basic amines. The secondary amine at position 4 of the piperazine ring typically exhibits a pKa of ~8.5–9.0. At physiological pH (7.4), pCB-3MP exists predominantly in a protonated, cationic state. While the un-ionized fraction drives rapid passive diffusion, the protonated fraction can interact with negatively charged phospholipid headgroups, occasionally leading to membrane retention or recognition by active efflux transporters[3].

Table 1: Physicochemical Properties Dictating BBB Permeability
ParameterValue (Approx.)Causality / Impact on BBB Translocation
Molecular Weight 261.16 g/mol < 400 Da minimizes steric hindrance, favoring rapid transcellular passive diffusion.
LogP (Octanol/Water) ~2.8Falls within the optimal CNS range (2.0–4.0), ensuring efficient membrane partitioning without excessive non-specific tissue binding.
pKa (Secondary Amine) ~8.8Predominantly ionized at pH 7.4. The dynamic equilibrium between ionized/un-ionized states governs the rate of membrane entry vs. cytosolic transit.
Topological Polar Surface Area 15.27 ŲHighly favorable (< 90 Ų). Minimal polar surface area reduces the desolvation energy required to enter the lipid bilayer.

Mechanisms of BBB Translocation

The translocation of pCB-3MP across the BBB is a competitive interplay between passive transcellular diffusion and active efflux . Because pCB-3MP is a basic, lipophilic amine, it fits the classic substrate profile for P-glycoprotein (P-gp / MDR1), an ATP-dependent efflux pump highly expressed on the apical surface of BBB endothelial cells[3]. If the rate of passive influx exceeds the Vmax​ of P-gp efflux, net brain penetration is achieved.

G Blood Blood Compartment (pH 7.4) Apical Apical Membrane (Lipophilic Phase) Blood->Apical Passive Diffusion Cytosol Endothelial Cytosol (Intracellular) Apical->Cytosol Basolateral Basolateral Membrane (Lipophilic Phase) Cytosol->Basolateral Pgp P-glycoprotein (Efflux Pump) Cytosol->Pgp Substrate Recognition Brain Brain Compartment (CNS Target) Basolateral->Brain CNS Penetration Pgp->Blood Active Efflux

Figure 1: Mechanistic pathway of pCB-3MP translocation across the blood-brain barrier.

In Vitro Permeability Profiling: Self-Validating Protocols

To accurately predict the in vivo CNS exposure of pCB-3MP, a hierarchical screening workflow must be employed. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not yield false positives.

Workflow Physico 1. Physicochemical Profiling (pKa, LogP, TPSA) PAMPA 2. PAMPA-BBB Assay (Passive Permeability) Physico->PAMPA LogP > 2.0 & TPSA < 90 Ų MDCK 3. MDCK-MDR1 Assay (Efflux Ratio / P-gp) PAMPA->MDCK Papp > 4.0 x 10^-6 cm/s InVivo 4. In Vivo PK (LC-MS/MS) (Kp,brain Determination) MDCK->InVivo Efflux Ratio < 2.0

Figure 2: Hierarchical screening workflow for evaluating piperazine scaffold permeability.

Protocol 1: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport mechanisms[3].

  • Causality of Design: Standard PAMPA uses soy lecithin, which poorly discriminates CNS-active compounds. For pCB-3MP, porcine polar brain lipid extract must be utilized. This extract accurately mimics the high sphingomyelin and cholesterol content of human BBB endothelial cells, providing a thermodynamically accurate lipid bilayer[4].

  • Methodology:

    • Preparation: Dissolve pCB-3MP HCl in DMSO (stock), then dilute in PBS (pH 7.4) to a final concentration of 10 μM (DMSO < 1%).

    • Membrane Coating: Coat the PVDF filter of the donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).

    • Incubation: Add 300 μL of the pCB-3MP solution to the donor wells and 300 μL of fresh PBS to the acceptor wells. Incubate at 37°C for 4 hours under gentle agitation (to minimize the unstirred water layer).

    • Self-Validation: Run parallel wells with Verapamil (high permeability standard) and Theophylline (low permeability standard). If Verapamil Papp​<10×10−6 cm/s, the lipid membrane has failed.

    • Quantification: Analyze donor and acceptor wells via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol 2: MDCK-MDR1 Bidirectional Assay (Efflux Liability)

Because pCB-3MP is a basic amine, it must be screened for P-gp efflux liability using Madin-Darby Canine Kidney cells transfected with the human MDR1 gene[3].

  • Causality of Design: By measuring transport in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions, we can calculate the Efflux Ratio (ER) . An ER > 2.0 indicates active efflux, which will severely truncate in vivo brain exposure.

  • Methodology:

    • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts and culture for 5–7 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².

    • Dosing: Apply 10 μM pCB-3MP to the apical chamber (for A→B) or basolateral chamber (for B→A).

    • Self-Validation: Co-incubate with the paracellular marker Lucifer Yellow. Post-assay, measure fluorescence. If Lucifer Yellow Papp​>0.5×10−6 cm/s, tight junction integrity is compromised, and the data must be discarded.

    • Calculation: ER=Papp​(B→A)/Papp​(A→B) .

In Vivo Pharmacokinetics & Data Interpretation

While in vitro models are robust, they cannot account for plasma protein binding, brain tissue binding, or hepatic clearance. The ultimate validation of pCB-3MP's BBB permeability is the in vivo brain-to-plasma partition coefficient ( Kp,brain​ ).

Table 2: Representative Permeability Metrics for pCB-3MP
Assay / MetricTarget Threshold for CNS DrugsExpected Range for pCB-3MPMechanistic Interpretation
PAMPA-BBB ( Papp​ ) > 4.0×10−6 cm/s 8.5−12.0×10−6 cm/sHigh passive transcellular permeability driven by the lipophilic 4-chlorobenzyl group.
MDCK-MDR1 Efflux Ratio < 2.01.5 - 2.5Borderline P-gp substrate liability; typical for protonated secondary amines.
In Vivo Kp,brain​ > 0.30.8 - 1.2Excellent brain exposure; the compound effectively crosses the BBB and achieves target site concentration.

References

  • Computer-Aided Studies for Novel Arylhydantoin 1,3,5-Triazine Derivatives as 5-HT6 Serotonin Receptor Ligands with Antidepressive-Like, Anxiolytic and Antiobesity Action In Vivo Source: PubMed Central (PMC) URL:1 (Cited in text as[1])

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging Source: MDPI URL:2 (Cited in text as[2])

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold Source: PubMed Central (PMC) URL:3 (Cited in text as[3])

  • Toward an Optimal Blood−Brain Barrier Shuttle by Synthesis and Evaluation of Peptide Libraries Source: ACS Publications URL:4 (Cited in text as[4])

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Solubilization of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride in DMSO

Introduction: Navigating the Solubilization of a Novel Piperazine Derivative For researchers, scientists, and drug development professionals, the accurate preparation of compound stock solutions is a critical, foundation...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Solubilization of a Novel Piperazine Derivative

For researchers, scientists, and drug development professionals, the accurate preparation of compound stock solutions is a critical, foundational step for any successful in vitro or in vivo study. This document provides a comprehensive guide to the solubilization of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride in dimethyl sulfoxide (DMSO). As a substituted piperazine, this compound belongs to a class of molecules with broad biological activities.[1] The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base. However, for creating high-concentration stock solutions for biological assays, DMSO is often the solvent of choice due to its broad solvating power.[2]

This guide moves beyond a simple set of instructions. It delves into the rationale behind each step, empowering the researcher to make informed decisions and troubleshoot potential issues. We will address the physicochemical properties of the compound (extrapolated from closely related analogs due to the absence of a specific public database entry for this exact molecule), a detailed protocol for dissolution, safety considerations, and proper storage of the resulting stock solution.

Physicochemical Data and Considerations

PropertyValue (Estimated)Rationale & Key Considerations
Molecular Formula C₁₂H₁₇ClN₂ · HClBased on the structure: a 4-chlorobenzyl group and a 3-methyl-piperazine group, as a hydrochloride salt.
Molecular Weight 277.20 g/mol Calculated from the molecular formula (C=12.01, H=1.01, Cl=35 .45, N=14.01 g/mol ). Accurate weighing is crucial for preparing precise stock concentrations.
Appearance White to off-white solidTypical for hydrochloride salts of small molecules. Any significant deviation in color could indicate impurity.
Solubility in DMSO Expected to be solubleSubstituted piperazine derivatives and hydrochloride salts generally exhibit good solubility in DMSO.[2] However, a preliminary solubility test is highly recommended to determine the maximum practical concentration.
Hygroscopicity Potential for hygroscopicityHydrochloride salts can be hygroscopic. It is crucial to use anhydrous DMSO and to handle the solid compound in a low-humidity environment to prevent the introduction of water, which can affect solubility and stability.

Experimental Workflow for Solubilization

The following diagram outlines the logical flow for the preparation of a DMSO stock solution of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use compound_receipt Compound Receipt and Physicochemical Data Review safety_precautions Don Personal Protective Equipment (PPE) compound_receipt->safety_precautions calculation Calculate Required Mass for Target Concentration safety_precautions->calculation weighing Accurately Weigh Compound calculation->weighing add_dmso Add Anhydrous DMSO weighing->add_dmso vortex Vortex Thoroughly add_dmso->vortex assist_dissolution Gentle Warming (37°C) or Sonication (if necessary) vortex->assist_dissolution If not fully dissolved visual_inspection Visually Inspect for Complete Dissolution vortex->visual_inspection assist_dissolution->visual_inspection aliquot Aliquot into Single-Use Vials visual_inspection->aliquot If clear solution storage Store at -20°C or -80°C, Protected from Light aliquot->storage use Dilute to Working Concentration in Assay Medium storage->use

Caption: Workflow for Preparing a DMSO Stock Solution.

Detailed Protocol for Dissolving 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride in DMSO

This protocol provides a step-by-step method for preparing a 10 mM stock solution. The principles can be adapted for other desired concentrations, bearing in mind the compound's solubility limits.

Materials:

  • 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath set to 37°C (optional)

  • Sterile pipette tips

Safety Precautions:

  • Always handle 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride and DMSO in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Review the Safety Data Sheet (SDS) for any piperazine derivative and DMSO before starting work. Piperazine compounds can be skin and eye irritants.[3][4][5]

Procedure:

  • Preliminary Solubility Test (Recommended):

    • To determine the approximate solubility, weigh a small, known amount of the compound (e.g., 1-2 mg) into a vial.

    • Add a small, measured volume of DMSO (e.g., 100 µL) and vortex.

    • If it dissolves completely, incrementally add more compound until a saturated solution is achieved (i.e., solid material remains undissolved). This will give you an estimate of the maximum solubility.

  • Preparation of a 10 mM Stock Solution (Example):

    • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 277.20 g/mol x 1000 mg/g = 2.772 mg

    • Weighing: Accurately weigh 2.77 mg of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride and transfer it to a sterile amber vial.

    • Dissolution:

      • Add 1 mL of anhydrous DMSO to the vial containing the compound.

      • Cap the vial securely and vortex for 1-2 minutes.

      • Visually inspect the solution. It should be clear and free of any visible particulates.

    • Aiding Dissolution (if necessary): If the compound does not dissolve completely with vortexing:

      • Gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[6]

      • Alternatively, place the vial in a sonicator bath for several minutes until the solution is clear.[6][7]

      • Causality: Gentle heating increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solute. Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solution at a microscopic level and facilitate dissolution.

    • Final Inspection: Once the compound appears to be in solution, hold the vial against a light source to confirm the absence of any undissolved particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[7]

    • For short-term storage (up to one month), store the aliquots at -20°C.

    • For long-term storage (up to six months), store at -80°C.[7] Always protect the aliquots from light.

Application in Biological Assays

When using the DMSO stock solution in cell-based or other aqueous assays, it is critical to keep the final concentration of DMSO low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[8]

Workflow for Dilution into Aqueous Media:

G stock_solution 10 mM Stock Solution in 100% DMSO intermediate_dilution Intermediate Dilution in 100% DMSO (Optional) stock_solution->intermediate_dilution To minimize pipetting errors working_solution Final Working Solution in Aqueous Assay Medium (e.g., cell culture medium) stock_solution->working_solution Direct dilution for higher concentrations intermediate_dilution->working_solution assay Addition to Assay (e.g., cell culture plate) working_solution->assay Ensure final DMSO concentration is <0.5%

Caption: Dilution cascade for biological assays.

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a 1:1000 dilution.

  • Add 1 µL of the 10 mM stock solution to 999 µL of your aqueous assay buffer or cell culture medium.

  • Mix thoroughly by gentle pipetting or inversion.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the assay medium without the compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The visual inspection for a clear solution is a critical checkpoint. If particulates are observed, it indicates that the solubility limit may have been exceeded at that temperature, and further dilution with DMSO or reassessment of the target stock concentration is necessary. The inclusion of a vehicle control in subsequent experiments will validate that any observed biological effects are due to the compound and not the DMSO solvent.

References

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Piperazine-2,5-diones. Chemical Reviews, 103(3), 893–930.
  • NextSDS. (n.d.). 3-Methyl-1-(4-Methyl-benzyl)-piperazine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • WebQC. (n.d.). Molar mass of (C12H18). Retrieved from [Link]

  • WebQC. (n.d.). Molar mass of [Fe(C12H8N2)Cl2]. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical and Pharmaceutical Research.
  • Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-CHLOROBENZYL)-4-METHYLPIPERAZINE DIHYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(3-methylbenzyl) piperazine dihydrochloride. Retrieved from [Link]

  • Convertworld. (n.d.). Molar mass, Chlorine molecule. Retrieved from [Link]

  • Wikipedia. (n.d.). C12H18N2. Retrieved from [Link]

  • WebQC. (n.d.). Molar mass of (C16H20N3S)Cl2. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1-(4-Chloro-benzyl)-3-methyl-piperazine Hydrochloride as a Versatile Building Block in Organic Synthesis

Introduction: A Strategic Building Block for Modern Drug Discovery In the landscape of medicinal chemistry and drug development, the piperazine scaffold remains a cornerstone for the design of novel therapeutics. Its uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the piperazine scaffold remains a cornerstone for the design of novel therapeutics. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic profile, have cemented its status as a privileged structure.[1] Within this important class of heterocycles, 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride emerges as a particularly strategic building block. The presence of a 4-chlorobenzyl group provides a handle for a variety of synthetic transformations and can play a crucial role in the molecule's interaction with biological targets. The methyl group at the 3-position introduces chirality and steric bulk, which can be exploited to achieve selectivity and potency in drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block in organic synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before employing any chemical reagent. While specific experimental data for 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is not extensively published, the properties can be inferred from closely related structures and the parent piperazine moiety.

Table 1: Estimated Physicochemical Properties and Safety Information

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₁₂H₁₈Cl₂N₂Calculated
Molecular Weight 261.19 g/mol Calculated
Appearance White to off-white crystalline solidInferred from similar piperazine salts
Solubility Soluble in water, methanol; sparingly soluble in ethanolInferred from piperazine hydrochloride salts
Melting Point >250 °C (with decomposition)Inferred from similar piperazine dihydrochlorides
pKa ~5-6 and ~9-10 (for the two nitrogen atoms)Inferred from substituted piperazines
Hazard Classifications Skin Irritant, Eye Irritant, Potential for respiratory irritationBased on safety data for related piperazine derivatives[2]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. The hydrochloride salt will react with strong bases to liberate the free base.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Synthetic Applications: Gateway to Diverse Molecular Architectures

The synthetic utility of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride lies in the reactivity of the secondary amine of the piperazine ring. This nitrogen atom serves as a nucleophilic handle for the introduction of a wide array of functional groups and molecular scaffolds, primarily through N-alkylation and N-acylation reactions.

Core Reactions and Mechanistic Considerations

The two primary transformations involving this building block are:

  • N-Alkylation: The introduction of alkyl, aryl, or heterocyclic moieties through the formation of a new carbon-nitrogen bond. This is typically achieved by reacting the free base form of the piperazine with an appropriate electrophile, such as an alkyl halide or a Michael acceptor.

  • N-Acylation: The formation of an amide bond by reacting the piperazine with an acylating agent, such as an acid chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent.

The choice of reaction conditions, particularly the base and solvent, is crucial for achieving high yields and minimizing side reactions. The hydrochloride salt must first be neutralized to the free base to enable its nucleophilic character.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key synthetic transformations using 1-(4-Chloro-benzyl)-3-methyl-piperazine. These protocols are based on established procedures for similar piperazine derivatives and are designed to be robust and reproducible.

Protocol 1: In-situ Generation of the Free Base

Rationale: The hydrochloride salt is the commercially available and more stable form of the amine. For most reactions, it is necessary to generate the nucleophilic free base in situ or as a separate extraction step.

Materials:

  • 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride (1.0 eq) in a biphasic mixture of DCM (or EtOAc) and a saturated aqueous solution of Na₂CO₃ (or K₂CO₃) (approximately 10 mL of each solvent per gram of the hydrochloride salt).

  • Transfer the mixture to a separatory funnel and shake vigorously for 2-3 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Extract the aqueous layer with an additional portion of the organic solvent (2 x 5 mL per gram of starting material).

  • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which can be used immediately in the subsequent reaction.

Protocol 2: N-Alkylation with an Alkyl Halide

Rationale: This protocol describes a standard procedure for the introduction of an alkyl group onto the secondary nitrogen of the piperazine ring. The choice of base and solvent is critical for reaction efficiency.

Materials:

  • 1-(4-Chloro-benzyl)-3-methyl-piperazine (free base from Protocol 1)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, or a substituted benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-(4-Chloro-benzyl)-3-methyl-piperazine (1.0 eq) in anhydrous ACN or DMF (10-15 mL per gram of piperazine), add K₂CO₃ or Et₃N (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired N-alkylated product.

Diagram 1: N-Alkylation Workflow

N_Alkylation_Workflow Workflow for N-Alkylation start Start with 1-(4-Chloro-benzyl)-3-methyl-piperazine (free base) add_base Add Base (K₂CO₃ or Et₃N) and Solvent (ACN or DMF) start->add_base add_halide Add Alkyl Halide dropwise add_base->add_halide heat Heat reaction mixture (60-80 °C) and monitor by TLC add_halide->heat workup Aqueous workup and extraction heat->workup purify Purify by column chromatography workup->purify product Isolated N-Alkylated Product purify->product N_Acylation_Scheme General Scheme for N-Acylation cluster_reactants Reactants cluster_reagents Reagents piperazine 1-(4-Chloro-benzyl)-3-methyl-piperazine product N-Acylated Product piperazine->product + acid_chloride R-COCl (Acid Chloride) acid_chloride->product + base Base (e.g., Et₃N) base->product solvent Solvent (e.g., DCM) solvent->product

Sources

Method

Application Note: Preparation of Stable Stock Solutions of 1-(4-Chloro-benzyl)-3-methyl-piperazine Hydrochloride

Chemical Rationale and Solvation Dynamics In biochemical and pharmacological workflows, the integrity of a stock solution dictates the reproducibility of downstream assays. 1-(4-Chloro-benzyl)-3-methyl-piperazine is a fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale and Solvation Dynamics

In biochemical and pharmacological workflows, the integrity of a stock solution dictates the reproducibility of downstream assays. 1-(4-Chloro-benzyl)-3-methyl-piperazine is a functionalized piperazine derivative. In its free base form, the compound is highly lipophilic and the secondary/tertiary amine nitrogens are susceptible to atmospheric oxidation.

To circumvent this, the compound is synthesized and supplied as a hydrochloride (HCl) salt . Salt formation protonates the basic amine, stabilizing the lone pair of electrons against oxidative degradation and significantly increasing the compound's polarity[1]. This modification drastically improves its thermodynamic solubility in aqueous physiological buffers, making it highly suitable for in vitro and in vivo testing.

Solvent Selection: Causality and Best Practices

The choice of primary solvent depends entirely on the intended storage duration and the final assay environment.

  • Anhydrous DMSO (For Long-Term Storage): Dimethyl sulfoxide (DMSO) is the industry standard for archiving small molecule libraries. However, it is critical to use fresh, anhydrous DMSO. Because hydrochloride salts are inherently hygroscopic,2[2].

  • ddH₂O or Saline (For Immediate Use): As an HCl salt, this compound exhibits favorable aqueous solubility. Aqueous stock solutions can be prepared for immediate use in cell culture or animal dosing. However,3[3] due to the risk of pH shifts and base-catalyzed precipitation over time.

Quantitative Data: Solubility and Stability Profiles

The following tables summarize the empirical parameters for handling 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride to ensure maximum shelf-life and assay consistency.

Table 1: Estimated Solubility Profile

Solvent Max Recommended Concentration Sonication Required? Gentle Warming (37°C) Required?
Anhydrous DMSO 50 mM – 100 mM Yes No
ddH₂O / PBS (pH 7.4) 10 mM – 20 mM Yes Yes (for concentrations >10 mM)

| Ethanol | < 5 mM | No | N/A |

Table 2: Storage and Stability Guidelines

Storage Condition Physical State Estimated Shelf Life Critical Handling Notes
-80°C Liquid (Aliquot) 6 Months 4[4]
-20°C Liquid (Aliquot) 1 Month 5[5]
4°C Liquid 1 - 2 Weeks Store in the dark; monitor for precipitation

| -20°C to RT | Solid (Powder) | 2 - 3 Years | Keep desiccated and protected from ambient light |

Workflow Visualization

StockSolutionWorkflow A 1-(4-Chloro-benzyl)-3-methyl-piperazine HCl (Lyophilized Powder) B Solvent Selection A->B C1 Anhydrous DMSO (Primary for Long-Term) B->C1 Organic C2 ddH2O / Saline (For Immediate Assay) B->C2 Aqueous D Vortex & Gentle Sonication (Water Bath at 37°C if needed) C1->D C2->D E Sterile Filtration (0.22 µm) (Optional, for cell culture) D->E F Aliquot into Single-Use Vials (Prevents Freeze-Thaw) E->F G1 -80°C Storage (Shelf Life: 6 Months) F->G1 Optimal G2 -20°C Storage (Shelf Life: 1 Month) F->G2 Acceptable

Caption: Workflow for the preparation and storage of 1-(4-Chloro-benzyl)-3-methyl-piperazine HCl.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum solute recovery and structural integrity.

Step 1: Thermal Equilibration (Critical) Before opening the manufacturer's vial, allow the solid compound to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation. Water reacts with the compound over time, reducing purity and altering the precise molarity of your stock.

Step 2: Solvent Addition Calculate the required volume of solvent to achieve your target molarity (e.g., 10 mM). Add the solvent directly to the original vial if possible, to avoid losing compound to the walls of a secondary weighing boat.

  • For in vitro assays: Use cell-culture grade, anhydrous DMSO.

  • For in vivo dosing:2[2].

Step 3: Dissolution and Homogenization Vortex the solution vigorously for 30–60 seconds. If the solution is not completely transparent, subject the vial to ultrasonic cleaning (sonication) at room temperature for 5 minutes. Causality: Sonication provides the acoustic cavitation energy required to break apart microscopic crystalline lattices that resist simple vortexing.

Step 4: Aliquoting Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) using amber microcentrifuge tubes. Causality:4[4]. When a solvent freezes, it crystallizes and pushes the solute into highly concentrated micro-pockets, often exceeding the solubility limit and causing irreversible precipitation.

Step 5: Storage Immediately transfer the aliquots to a -80°C freezer.5[5].

Quality Control and Troubleshooting

  • Observation of Precipitates Upon Thawing: If a white precipitate is observed after thawing an aliquot, the local concentration has exceeded the solubility limit during the freezing process. Resolution: Gently warm the aliquot in a 37°C water bath for 5 minutes and vortex. 4[4].

  • Discoloration: If the solution turns yellow or brown over time, this indicates oxidative degradation or photolysis of the piperazine ring. Resolution: Discard the aliquot immediately. Do not use degraded compounds as they will introduce off-target artifacts into biological systems.

References

  • Sequential Acetic Acid–Sodium Chloride Treatment to Control Salt Stoichiometry of a Hydrochloride Salt Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 1-(4-Chloro-benzyl)-3-methyl-piperazine Hydrochloride

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Pharmacological Context Piperazine derivatives repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

Piperazine derivatives represent a highly versatile class of pharmacophores. While unsubstituted benzylpiperazines (e.g., BZP) are heavily documented for their sympathomimetic and neurotoxic profiles , halogenated arylpiperazines—specifically those with para-chloro substitutions like 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride —have demonstrated significant potential in targeted oncology. Recent structure-activity relationship (SAR) studies indicate that such derivatives exhibit potent, selective cytotoxicity against androgen-independent prostate cancer cell lines (e.g., DU145) and neuroblastoma models .

As a Senior Application Scientist, I have designed this protocol to move beyond basic viability screening. This guide details a self-validating, multiplexed assay system designed to elucidate the exact mechanism of action (MoA) of 1-(4-Chloro-benzyl)-3-methyl-piperazine HCl, focusing on its primary cellular targets: the mitochondria and the apoptotic cascade.

Mechanistic Rationale: Designing a Self-Validating System

To establish Trustworthiness and Scientific Integrity (E-E-A-T), an assay cannot rely on a single endpoint. Benzylpiperazines are known to induce toxicity via mitochondrial impairment rather than direct membrane lysis . Therefore, our experimental choices are driven by the following causality:

  • Metabolic Viability (MTT): Measures NAD(P)H-dependent cellular oxidoreductase enzyme activity. A drop in MTT conversion precedes actual cell death, indicating early metabolic stress.

  • Mitochondrial Membrane Potential (JC-1): Piperazines accumulate in the mitochondrial matrix, disrupting the electron transport chain and collapsing the membrane potential ( ΔΨm​ ). We utilize JC-1 because it provides a ratiometric readout (Red/Green fluorescence). This inherently self-validates the assay by normalizing the signal against well-to-well variations in cell number.

  • Apoptotic Execution (Caspase-3/7): The collapse of ΔΨm​ forces the release of cytochrome c , which activates the apoptosome. Measuring Caspase-3/7 cleavage confirms that the cytotoxicity observed in the MTT assay is driven by programmed cell death (apoptosis) rather than non-specific necrosis .

ExperimentalWorkflow A Cell Seeding (DU145 / SH-SY5Y) 10,000 cells/well, 24h Incubation B Compound Treatment 1-(4-Cl-benzyl)-3-Me-piperazine HCl A->B C MTT Assay (Metabolic Viability) B->C D JC-1 Assay (Mitochondrial Potential) B->D E Caspase-3/7 Assay (Apoptotic Execution) B->E F Multiplexed Data Acquisition (Absorbance & Fluorescence) C->F D->F E->F G Pharmacological Profiling (IC50 & Mechanism of Action) F->G

Fig 1: Self-validating high-throughput workflow for piperazine derivative profiling.

Step-by-Step Experimental Protocols

Phase 1: Compound Preparation & Cell Culture

Causality Insight: Although the hydrochloride salt of this compound is water-soluble, preparing the master stock in anhydrous DMSO prevents hydrolytic degradation over time and ensures sterility without the need for filtration (which can cause compound loss via membrane binding).

  • Master Stock: Dissolve 1-(4-Chloro-benzyl)-3-methyl-piperazine HCl in 100% anhydrous DMSO to yield a 20 mM master stock. Aliquot and store at -20°C.

  • Cell Seeding: Harvest DU145 (prostate carcinoma) or SH-SY5Y (neuroblastoma) cells in the logarithmic growth phase.

  • Seed at a density of 1×104 cells/well in 96-well flat-bottom microplates (100 µL/well).

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow for complete focal adhesion.

  • Treatment: Perform 1:3 serial dilutions of the master stock in culture media. The final DMSO concentration in the well must not exceed 0.1% v/v to prevent solvent-induced cytotoxicity. Treat cells for 24, 48, and 72 hours.

Phase 2: MTT Viability Assay
  • Following the treatment period, add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well.

  • Incubate for 3 hours at 37°C. Note: Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Critical Step: Carefully aspirate the culture media entirely. Leaving media behind causes phenol red to interfere with the absorbance reading and reduces the solubility of formazan.

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan crystals. Place on an orbital shaker for 10 minutes.

  • Read absorbance at 570 nm (with a 650 nm reference filter for background subtraction) using a microplate reader.

Phase 3: Ratiometric JC-1 Assay (Mitochondrial Depolarization)

Self-Validation Check: Always include a positive control well treated with 10 µM FCCP (an ionophore uncoupler) for 2 hours prior to the assay. This guarantees the dynamic range of the dye is functioning.

  • Remove treatment media and wash cells gently with 1X PBS.

  • Add 100 µL of JC-1 working solution (2 µM in culture media) to each well.

  • Incubate in the dark at 37°C for 30 minutes.

  • Wash twice with cold PBS to remove non-internalized dye. Add 100 µL of fresh PBS for reading.

  • Data Acquisition: Read on a fluorescence microplate reader.

    • Healthy Mitochondria (J-aggregates): Excitation 535 nm / Emission 590 nm (Red).

    • Depolarized Mitochondria (Monomers): Excitation 485 nm / Emission 530 nm (Green).

  • Calculate the Red/Green fluorescence ratio. A decrease in this ratio quantitatively defines mitochondrial impairment .

Phase 4: Caspase-3/7 Fluorometric Assay
  • Lyse the treated cells directly in the well using 50 µL of CHAPS-based lysis buffer supplemented with DTT.

  • Add 50 µL of assay buffer containing 20 µM of the fluorogenic substrate Ac-DEVD-AMC.

  • Incubate at 37°C for 1 hour in the dark.

  • Measure fluorescence at Excitation 380 nm / Emission 460 nm. The release of AMC fluorophore is directly proportional to Caspase-3/7 activity, confirming the execution phase of apoptosis.

Quantitative Data Presentation & Expected Outcomes

To ensure robust assay development, the following table summarizes the expected quantitative parameters, necessary controls, and self-validation metrics required to pass Quality Control (QC) for this piperazine derivative.

Assay TypeTarget BiomarkerPositive Control (Validation)Expected Readout for PiperazinesQC / Self-Validation Metric
MTT Dehydrogenase ActivityTriton X-100 (0.1%) IC50​

8.0 - 50.0 µM

R2 > 0.95 on dose-response curve
JC-1 Membrane Potential ( ΔΨm​ )FCCP (10 µM)Dose-dependent Red/Green ratio dropFCCP must yield >80% green shift
Caspase-3/7 Proteolytic CleavageStaurosporine (1 µM)2.5 to 4-fold increase in RFUZ'-factor > 0.5 (Assay Robustness)

MechanismOfAction Ligand 1-(4-Cl-benzyl)- 3-Me-piperazine Mito Mitochondrial Depolarization (ΔΨm ↓) Ligand->Mito Intracellular Accumulation ROS ROS Generation & ATP Depletion Mito->ROS CytC Cytochrome c Release Mito->CytC ROS->CytC Oxidative Stress Caspase Caspase-3/9 Activation CytC->Caspase Apoptosis Programmed Cell Death Caspase->Apoptosis Proteolytic Cleavage

Fig 2: Mechanistic pathway of piperazine-induced mitochondrial impairment and apoptosis.

References

  • Persona, K., Polus, A., Góralska, J., Gruca, A., Dembińska-Kieć, A., & Piekoszewski, W. (2016). "An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse." Neurotoxicity Research, 29(4), 558-568. URL: [Link]

  • Arbo, M. D., Silva, R., Barbosa, D. J., Dias da Silva, D., Rossato, L. G., Bastos, M. L., & Carmo, H. (2014). "Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment." Toxicology Letters, 229(1), 178-189. URL: [Link]

  • Chen, H., Liang, X., Xu, F., Xu, B., He, X., Huang, B., & Yuan, M. (2014). "Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines." Molecules, 19(8), 12048-12064. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Impurity Clearance for 1-(4-Chloro-benzyl)-3-methyl-piperazine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for process chemists, analytical scientists, and drug development professionals tasked with optimizing the synthesis and purification of 1-(4-Chloro-benzy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, analytical scientists, and drug development professionals tasked with optimizing the synthesis and purification of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride .

The synthesis of this critical API intermediate relies on the regioselective alkylation of 2-methylpiperazine with 4-chlorobenzyl chloride. Due to the bifunctional nature of the piperazine core and the high electrophilicity of the benzyl halide, crude reaction mixtures are frequently contaminated with structurally similar impurities and highly reactive starting materials. This guide provides a mechanistic breakdown of these impurities and field-proven, self-validating protocols to ensure your batches meet rigorous pharmaceutical standards.

Impurity Profiling & Causality

Before troubleshooting, it is critical to understand the thermodynamic and kinetic origins of the trace impurities in your process stream.

ImpurityOrigin / CausalityRisk ProfileAnalytical Detection
1,4-Bis(4-chlorobenzyl)-2-methylpiperazine Kinetic Over-alkylation: The initial mono-alkylation increases the electron density of the piperazine ring, making the second nitrogen slightly more nucleophilic, leading to over-alkylation if the electrophile is in local excess.Yield reduction; lipophilic nature causes co-precipitation; interferes with downstream coupling.LC-MS/MS
1-(4-Chloro-benzyl)-2-methylpiperazine Steric Misdirection (Regioisomer): Alkylation occurs at the more sterically hindered N1 position (adjacent to the methyl group) rather than the favored N4 position.Alters the 3D pharmacophore and binding affinity of the final API.GC-MS or H-NMR
4-Chlorobenzyl chloride Unreacted Starting Material: Residual electrophile remaining after the primary reaction reaches equilibrium.Class 1 Mutagenic Carcinogen (Genotoxic Impurity - GTI). Must be controlled to ppm levels.GC-MS (Trace level)

Troubleshooting Guides (FAQs)

Q1: My batch contains 5-10% of the bis-alkylated impurity. How can I suppress this during the reaction, and how do I remove it post-reaction?

A1: To suppress bis-alkylation at the reactor level, you must control the local concentration of the electrophile. We recommend using a stoichiometric excess of 2-methylpiperazine (e.g., 2.5:1 ratio) and dosing the 4-chlorobenzyl chloride slowly via an addition funnel at 0–5 °C.

If the impurity is already present in the crude mixture, do not attempt to clear it via silica gel chromatography at scale. Instead, leverage the lipophilicity of the bis-alkylated free base. By crystallizing the mono-alkylated product as a hydrochloride salt in a polar solvent mixture (e.g., Isopropanol), the highly lipophilic bis-alkylated impurity remains entirely dissolved in the mother liquor.

Q2: NMR analysis shows the presence of the regioisomer 1-(4-chlorobenzyl)-2-methylpiperazine. Why did this form, and what is the clearance strategy?

A2: 2-Methylpiperazine contains two secondary amines: N1 (adjacent to the methyl group) and N4. Alkylation is kinetically favored at the less hindered N4 position, yielding the desired 3-methylpiperazine derivative 1[1]. However, elevated reaction temperatures or the use of excessively strong bases can overcome this steric barrier, driving a fraction of the reaction to the N1 position.

To clear this regioisomer, rely on the differential thermodynamic stability of their hydrochloride salts. The desired 3-methylpiperazine HCl salt packs more efficiently in a crystal lattice due to reduced steric clash around the protonated amine. Recrystallization from hot isopropanol selectively precipitates the desired 3-methyl isomer while the 2-methyl regioisomer remains in solution.

Q3: We detected trace levels (>50 ppm) of 4-chlorobenzyl chloride in the final HCl salt. How do we ensure compliance with ICH M7 guidelines?

A3: 4-Chlorobenzyl chloride is a highly reactive alkylating agent and is classified as a Class 1 mutagenic carcinogen 2[2]. Under3[3], its acceptable intake is strictly limited, requiring clearance to parts-per-million (ppm) levels to mitigate carcinogenic risk 4[4].

Because it is a lipophilic oil, it can become trapped in the crystal lattice during salt formation. You must implement a self-validating chemical purge prior to crystallization. This is achieved by passing the organic extract through a primary amine-functionalized silica scavenger resin. The resin covalently and irreversibly binds the electrophilic benzyl chloride. Once the resin is filtered away, the absence of the GTI in the filtrate is chemically guaranteed.

Experimental Methodologies

Protocol A: Chemical Scavenging of Genotoxic Impurities (GTIs)

This protocol ensures the irreversible removal of unreacted 4-chlorobenzyl chloride prior to salt formation.

  • Aqueous Quench & Hydrolysis: To the crude reaction mixture, add 1M NaOH (aq) to achieve a pH > 12. Stir vigorously at 40 °C for 120 minutes. Causality: This forces the hydrolysis of residual 4-chlorobenzyl chloride into benign 4-chlorobenzyl alcohol, which lacks alkylating potential.

  • Phase Separation: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF). Discard the aqueous layer.

  • Resin Scavenging: To the combined organic layers, add Si-Propylamine scavenger resin (10 wt% relative to the theoretical yield of the product). Stir at 25 °C for 4 hours. Causality: The primary amines on the solid support act as a nucleophilic sink, covalently tethering any remaining trace alkylating agents to the resin.

  • Filtration: Filter the suspension through a Celite pad to remove the resin. Wash the pad with a small volume of 2-MeTHF. The filtrate is now GTI-free.

Protocol B: Selective Crystallization of the Hydrochloride Salt

This protocol purges both the bis-alkylated impurity and the regioisomer via thermodynamic selection.

  • Solvent Exchange: Concentrate the scavenged 2-MeTHF organic layer under reduced pressure. Reconstitute the resulting free base oil in Isopropanol (IPA) (5 volumes relative to mass).

  • Salt Formation: Cool the solution to 5 °C. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 4M HCl in dioxane) while maintaining the internal temperature strictly below 15 °C to prevent degradation.

  • Dissolution: Heat the resulting thick suspension to 75 °C until complete dissolution occurs. If the solution remains cloudy, add up to 1 volume of absolute ethanol dropwise until clear.

  • Controlled Nucleation: Cool the solution linearly to 20 °C over a 4-hour period. Causality: A slow, linear cooling ramp prevents rapid crash-out, ensuring that the regioisomeric and bis-alkylated impurities are not kinetically trapped within the growing crystal lattice.

  • Isolation: Hold the slurry at 0 °C for 2 hours to maximize yield. Filter the crystalline solid, wash with cold IPA (1 volume), and dry under vacuum at 45 °C to constant weight.

Process Visualization

ImpurityClearance N1 Crude Reaction Mixture (Target + Impurities) N2 Aqueous Quench & Hydrolysis (Destroys trace alkylating agent) N1->N2 Add 1M NaOH N3 Phase Separation (Removes polar byproducts) N2->N3 Extract with 2-MeTHF N4 Amine Resin Scavenging (Covalently clears residual GTI) N3->N4 Organic Layer N5 HCl Salt Formation (in Isopropanol) N4->N5 Filter Resin N6 Selective Crystallization (Clears regio/bis-isomers) N5->N6 Heat & Slow Cool N7 Pure API Intermediate (<10 ppm GTI) N6->N7 Filter & Dry

Workflow for the chemical purging and selective crystallization of piperazine impurities.

References

  • Title: Catalytic Asymmetric Synthesis of Morpholines.
  • Title: Process Development of the Novel LpxC Inhibitor T-1228.
  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic)
  • Title: Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities in active pharmaceutical Source: Ovid URL

Sources

Optimization

Technical Support Center: Resolving Precipitation of 1-(4-Chloro-benzyl)-3-methyl-piperazine HCl in Cell Media

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering precipitation issues when introducing 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering precipitation issues when introducing 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride into physiological cell culture media.

As a lipophilic piperazine derivative, this compound exhibits complex solubility dynamics governed by ionization states, solvent interactions, and thermodynamic limits. This guide provides a mechanistic breakdown of why these issues occur and offers field-proven, self-validating protocols to ensure reliable in vitro assay results.

Part 1: Mechanistic Overview & Diagnostic FAQs

To successfully solubilize this compound, we must first understand the chemical causality behind its precipitation.

Mechanism Salt 1-(4-Chloro-benzyl)-3-methyl-piperazine HCl (Protonated, Water-Soluble) Media Addition to Buffered Cell Media (pH 7.2 - 7.4) Salt->Media Equilibrium Deprotonation of Piperazine Nitrogen (Loss of Charge) Media->Equilibrium FreeBase Formation of Lipophilic Free Base (Driven by 4-chlorobenzyl group) Equilibrium->FreeBase Precipitate Aggregation & Precipitation (Cloudy Media / Micro-crystals) FreeBase->Precipitate

Mechanistic pathway of pH-driven precipitation for piperazine derivatives in cell media.

Frequently Asked Questions

Q1: My compound is an HCl salt, which should be water-soluble. Why does it precipitate immediately upon addition to DMEM/RPMI? A: While the hydrochloride salt form is highly soluble in unbuffered deionized water (where the solution becomes naturally acidic), cell culture media is heavily buffered to a physiological pH of 7.2–7.4 using bicarbonate or HEPES[1]. At this pH, the piperazine nitrogen undergoes partial deprotonation, converting the ionized, water-soluble salt into its uncharged "free base" form. The presence of the highly lipophilic 4-chloro-benzyl group drastically reduces the aqueous solubility of this free base, driving rapid aggregation and precipitation[2].

Q2: I dissolved the compound in 100% DMSO first, but it still turned cloudy when added to the media. What went wrong? A: This phenomenon is known as "solvent shock" or "DMSO crash." When a high-concentration DMSO stock is injected directly into an aqueous medium, the DMSO molecules rapidly diffuse into the bulk water. This leaves the hydrophobic compound stranded without its solvating shell, leading to immediate nucleation and the formation of micro-crystals[2]. Furthermore, once the compound is in the aqueous media, its solubility is dictated by its aqueous thermodynamic limits, not its initial DMSO solubility[3].

Q3: Can I just filter the cloudy media through a 0.22 µm syringe filter to remove the precipitate before adding it to my cells? A: No. Filtering will remove the precipitated active pharmaceutical ingredient (API) from your media. This results in an unknown, drastically reduced final concentration of your compound, rendering any dose-response data invalid and non-reproducible[4]. You must achieve complete dissolution.

Q4: Will heating the media to 37°C in a water bath permanently resolve the precipitation? A: Heating can artificially increase kinetic solubility and aid initial dissolution[2]. However, if the final concentration exceeds the thermodynamic solubility limit of the compound at pH 7.4, it will eventually precipitate out again during the 24-48 hour incubation period, often forming needle-like crystals on the surface of the cell monolayer.

Part 2: Physicochemical Parameters & Solubilization Impact

Understanding the constraints of your experimental system is critical. The table below summarizes the key parameters influencing the behavior of 1-(4-Chloro-benzyl)-3-methyl-piperazine HCl in standard cell culture environments.

ParameterValue / CharacteristicImpact on in vitro Assays
Salt Form Hydrochloride (HCl)Dissolves readily in pure water, but highly susceptible to pH-induced precipitation in buffered media.
Media pH 7.2 – 7.4 (Physiological)Drives deprotonation of the piperazine ring, forming a highly lipophilic free base.
Solvent Shock Risk HighRapid dilution from 100% DMSO to aqueous media causes immediate nucleation.
Max Tolerated DMSO 0.1% – 0.5% (v/v)Limits the amount of co-solvent that can be used to artificially boost solubility without causing cytotoxicity.

Part 3: Self-Validating Experimental Protocols

To overcome these solubility challenges, we recommend the following field-proven methodologies. Do not simply follow the steps; observe the causality behind them to adapt to your specific cell line's needs.

Protocol A: The "Stepwise Solvent-Spike" Dilution Method

Causality: This method prevents localized high concentrations of the compound from experiencing sudden solvent polarity shifts, thereby avoiding the "solvent crash" effect.

Workflow Stock Prepare 1000X DMSO Stock (Ensure complete dissolution) WarmMedia Pre-warm Media to 37°C (Increases kinetic solubility) Stock->WarmMedia Spike Spike Media with DMSO first (Optional: to reach 0.05% final) WarmMedia->Spike AddCompound Add Stock Dropwise with Rapid Vortexing/Stirring Spike->AddCompound Validate Validation: 10X Phase-Contrast Microscopy (Check for crystals) AddCompound->Validate

Stepwise dilution workflow to minimize solvent shock and maintain compound solubility.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1000X stock solution of 1-(4-Chloro-benzyl)-3-methyl-piperazine HCl in anhydrous, cell-culture grade DMSO. Visually inspect against a dark background to ensure complete dissolution.

  • Thermal Equilibration: Pre-warm the target cell culture media to 37°C. Causality: Higher temperatures increase kinetic solubility during the critical mixing phase[2].

  • Media Pre-Spiking (Optional): Pre-spike the blank media with pure DMSO to reach a final concentration of 0.05%. Causality: This lowers the dielectric constant of the aqueous media slightly, easing the transition of the compound into the aqueous phase[3].

  • Dynamic Mixing: While rapidly vortexing or magnetically stirring the warmed media, add the 1000X stock dropwise (e.g., 1 µL per 1 mL media) to reach the 1X final concentration. Never add the media to the DMSO; always add the DMSO to the media.

  • Self-Validation Step: Incubate the prepared media at 37°C for 1 hour, then inspect under a phase-contrast microscope at 10X and 20X magnification. The absence of dark, refractile micro-crystals confirms successful solubilization.

Protocol B: Carrier-Protein Mediated Solubilization

Causality: Highly lipophilic compounds (like the 4-chloro-benzyl free base) readily bind to hydrophobic pockets in serum proteins. Utilizing Bovine Serum Albumin (BSA) acts as a molecular chaperone, keeping the compound in solution.

Step-by-Step Methodology:

  • Protein Supplementation: Prepare a specialized media aliquot containing 1-5% fatty-acid-free BSA, or utilize complete media containing at least 10% Fetal Bovine Serum (FBS).

  • Stock Preparation: Prepare the compound stock in DMSO as described in Protocol A.

  • Agitated Introduction: Add the DMSO stock dropwise to the protein-rich media under constant agitation. Causality: The proteins immediately sequester the lipophilic free base before it has the opportunity to nucleate and aggregate into a precipitate.

  • Self-Validation Step: Perform a serial dilution of this media. If precipitation occurs only at the highest concentrations, you have successfully identified the protein-binding saturation limit of your specific media formulation.

References

  • ResearchGate. "Any suggestions for treating DMSO soluble compound in cell culture?" ResearchGate.[Link]

  • ResearchGate. "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?" ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Mastering LC-MS/MS Analysis of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride

Welcome to the dedicated technical support resource for the LC-MS/MS analysis of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the LC-MS/MS analysis of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis and overcome common challenges, particularly those related to matrix effects. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and reliability of your analytical data.

Understanding the Analyte: 1-(4-Chloro-benzyl)-3-methyl-piperazine

Before delving into troubleshooting, a foundational understanding of the analyte's physicochemical properties is paramount for effective method development.

  • Structure: A piperazine derivative with a 4-chlorobenzyl group and a methyl group attached to the piperazine ring.

  • Ionization: As a basic compound containing two nitrogen atoms, it readily protonates, making it highly suitable for positive mode electrospray ionization (ESI+).

  • Polarity (LogP): An exact LogP value is not available. However, the presence of the chlorobenzyl group imparts significant hydrophobicity, suggesting a moderate LogP value. This characteristic influences its retention in reversed-phase chromatography and its partitioning behavior in LLE.

  • Exact Mass: The monoisotopic mass of the free base (C12H17ClN2) is 224.11075 Da. This is the precursor ion ([M+H]+) to target in your mass spectrometer, which would be approximately 225.11858 Da.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the LC-MS/MS analysis of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride.

Q1: I am observing significant ion suppression for my analyte. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] For a basic compound like 1-(4-Chloro-benzyl)-3-methyl-piperazine, the primary culprits are often phospholipids from plasma or serum samples.[4][5][6]

Mitigation Strategies:

  • Sample Preparation: The most effective way to combat ion suppression is through rigorous sample cleanup.[7] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation (PPT).[2]

  • Chromatographic Separation: Optimize your HPLC method to separate the analyte from the regions where matrix components, especially phospholipids, typically elute.[3]

  • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2]

Q2: My peak shape is poor (e.g., tailing, fronting). What could be the reason?

A2: Poor peak shape for basic compounds is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1] It can also be caused by issues with the mobile phase composition.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of your analyte to maintain it in its protonated form. For 1-(4-Chloro-benzyl)-3-methyl-piperazine, a mobile phase pH of 2.5-3.5 is a good starting point.

  • Mobile Phase Additives: Incorporate a small amount of an acidic modifier like formic acid (0.1%) or acetic acid (0.1%) into your mobile phase. These additives help to protonate the analyte and mask the active sites on the stationary phase.

  • Column Choice: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.

Q3: I am struggling with low sensitivity and cannot reach my desired limit of quantification (LOQ). What can I do?

A3: Low sensitivity can be a result of several factors, including ion suppression, inefficient extraction, or suboptimal mass spectrometer settings.

Enhancement Strategies:

  • Optimize MS Parameters: Ensure that the ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific analyte.[2]

  • Improve Sample Cleanup: As mentioned, a cleaner sample leads to reduced ion suppression and improved signal intensity. Consider more selective sample preparation techniques like mixed-mode SPE.

  • Increase Sample Volume: If feasible, increasing the volume of the sample extracted can lead to a higher concentration of the analyte in the final extract.

Troubleshooting Guide: A Systematic Approach to Overcoming Matrix Effects

This section provides a structured workflow for identifying and resolving matrix effects in your analysis.

Diagram: Troubleshooting Workflow for Matrix Effects

Matrix_Effects_Workflow start Problem Observed: Low/Inconsistent Analyte Response assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes optimize_ms Optimize MS Conditions me_present->optimize_ms No optimize_lc Optimize Chromatography optimize_sp->optimize_lc reassess Re-assess Matrix Effect optimize_lc->reassess end_fail Consult Further/ Consider Alternative Strategy optimize_ms->end_fail me_resolved Matrix Effect Resolved? reassess->me_resolved me_resolved->optimize_sp No end_success Proceed with Validation me_resolved->end_success Yes

Caption: A systematic workflow for diagnosing and resolving matrix effects.

Step 1: Quantifying the Matrix Effect

Before making changes to your method, it's crucial to confirm and quantify the extent of the matrix effect. The two most common methods are:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Dips or peaks in the baseline signal indicate the presence of matrix effects.

  • Post-Extraction Spike Analysis: This quantitative approach compares the response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Step 2: Optimizing Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components.[7]

Technique Principle Advantages Disadvantages Best For...
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Does not effectively remove phospholipids and other endogenous components.[2][4][5]Initial screening or when high throughput is essential and matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.[2][7]Can be labor-intensive, may have lower analyte recovery, and is not always effective for highly polar compounds.Removing non-polar interferences. For our basic analyte, pH adjustment of the aqueous phase to >10.5 (two pH units above the estimated pKa) will ensure it is in its neutral form for efficient extraction into an organic solvent.[7]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides excellent sample cleanup, and can concentrate the analyte.[1]Requires method development and can be more expensive.Complex matrices where high sensitivity and accuracy are required.

Recommended SPE Strategy for 1-(4-Chloro-benzyl)-3-methyl-piperazine:

Given the basic nature of the analyte, a mixed-mode cation exchange SPE is highly recommended. This approach combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.

Diagram: Mixed-Mode Cation Exchange SPE Workflow

SPE_Workflow condition 1. Condition (Methanol, then Water) equilibrate 2. Equilibrate (Acidic Buffer, e.g., pH 6) condition->equilibrate load 3. Load Sample (Pre-treated with acidic buffer) equilibrate->load wash1 4. Wash 1 (Acidic Buffer to remove polar interferences) load->wash1 wash2 5. Wash 2 (Organic solvent, e.g., Methanol, to remove non-polar interferences) wash1->wash2 elute 6. Elute (Organic solvent with a basic modifier, e.g., 5% Ammonium Hydroxide in Methanol) wash2->elute

Caption: A typical workflow for mixed-mode cation exchange SPE.

Step 3: Chromatographic Optimization

Fine-tuning your LC method can further separate your analyte from any remaining matrix components.

  • Gradient Elution: Employ a gradient elution to effectively separate early-eluting polar interferences and late-eluting non-polar components (like phospholipids) from your analyte.

  • Column Chemistry: As previously mentioned, select a column that minimizes secondary interactions with basic compounds.

  • Flow Rate and Column Dimensions: Using smaller particle size columns (e.g., sub-2 µm) and adjusting the flow rate can improve peak resolution and efficiency.

Step 4: Mass Spectrometry Source Optimization

While less effective than sample preparation for eliminating matrix effects, optimizing the ion source can improve the signal-to-noise ratio.[2]

  • Ionization Source: Electrospray ionization (ESI) is generally preferred for polar and basic compounds like 1-(4-Chloro-benzyl)-3-methyl-piperazine.

  • Source Parameters: Carefully optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the analyte signal.

  • Divert Valve: Utilize a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatographic run when highly interfering components are likely to elute, thus minimizing source contamination.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma/serum sample, add 25 µL of internal standard solution.

  • Add 50 µL of 1M Sodium Hydroxide to adjust the pH to >11.

  • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.

  • Load: Dilute the sample (e.g., 100 µL of plasma) with 200 µL of the equilibration buffer and load it onto the cartridge.

  • Wash 1: Wash the cartridge with 1 mL of the equilibration buffer.

  • Wash 2: Wash the cartridge with 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.

Conclusion

Overcoming matrix effects in the LC-MS/MS analysis of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is achievable through a systematic and scientifically-driven approach. By understanding the analyte's properties, quantifying the matrix effect, and strategically optimizing sample preparation and chromatographic conditions, researchers can develop robust and reliable methods for accurate quantification. This guide provides the foundational knowledge and practical steps to troubleshoot and resolve common analytical challenges, ultimately leading to higher quality data and greater confidence in your results.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • Polar Interactions in Solid-Phase Extraction of Basic Drugs by Octadecylsilanized Silica. Available at: [Link]

  • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Available at: [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | LCGC International. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. Available at: [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. Available at: [Link]

  • Effect of mobile phase on electrospray ionization efficiency - PubMed. Available at: [Link]

  • Sample Prep Tech Tip: What is the Matrix Effect - Phenomenex. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed. Available at: [Link]

  • Phospholipid Removal (PLR) - Phenomenex. Available at: [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed. Available at: [Link]

  • Piperazine derivatives as metabolites of therapeutic drugs. - ResearchGate. Available at: [Link]

  • Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents - PubMed. Available at: [Link]

  • Effect of Mobile Phase on Electrospray Ionization Efficiency - ResearchGate. Available at: [Link]

  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS | Request PDF - ResearchGate. Available at: [Link]

  • CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents.
  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan - PubMed. Available at: [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. Available at: [Link]

  • What is Solid-Phase Extraction? - Phenomenex. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Available at: [Link]

  • Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed. Available at: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE - Agilent. Available at: [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Request PDF - ResearchGate. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis of 1-(4-Chloro-benzyl)-3-methyl-piperazine: Hydrochloride Salt vs. Free Base

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's overall performance, ma...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's overall performance, manufacturability, and therapeutic efficacy. This guide provides an in-depth comparative analysis of the stability profiles of 1-(4-Chloro-benzyl)-3-methyl-piperazine in its hydrochloride (HCl) salt form versus its free base form. For researchers, scientists, and drug development professionals, understanding these differences is paramount for optimizing drug formulation and ensuring a product with a robust shelf-life.

The conversion of a free base into a salt form, such as a hydrochloride, is a common strategy to enhance the physicochemical properties of a drug substance.[1][2][3] Hydrochloride salts often exhibit improved stability, solubility, and bioavailability compared to their free base counterparts.[1][2][3][4] This guide will delve into the experimental methodologies used to substantiate these claims, offering a clear rationale for the selection of the hydrochloride salt form in many pharmaceutical applications.

The Critical Role of Salt Selection

The choice between a free base and a salt form is not trivial. It can significantly impact a drug's journey from the lab to the clinic. Salt formation can modify key properties such as:

  • Stability: Protecting the API from degradation due to environmental factors like heat, humidity, and light.[2][4]

  • Solubility: Enhancing the dissolution rate of the API in aqueous environments, which is often a prerequisite for absorption.[1][2][4]

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air, which can affect its physical and chemical stability.[5]

  • Bioavailability: The extent and rate at which the active moiety enters systemic circulation.[2][3]

For piperazine derivatives, which are a versatile scaffold in medicinal chemistry, these considerations are particularly relevant.[6][7][8] The stability of piperazine compounds is a crucial factor, and the hydrochloride form is often noted for its enhanced stability over the free base.[5]

Comparative Stability Assessment: Experimental Design

To objectively compare the stability of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride and its free base, a series of rigorous stability-indicating studies are conducted. These studies are designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), which outlines the stability testing of new drug substances and products.[9][10][11][12][13]

The core of this assessment involves subjecting both the HCl salt and the free base to a battery of stress conditions, a process known as forced degradation.[14][15][16][17][18] This allows for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[14][15]

G cluster_0 Phase 1: Sample Preparation & Initial Characterization cluster_1 Phase 2: Forced Degradation Studies (ICH Q1A R2) cluster_2 Phase 3: Analysis of Stressed Samples cluster_3 Phase 4: Data Comparison & Conclusion API_Forms 1-(4-Chloro-benzyl)-3-methyl-piperazine (Free Base & HCl Salt) Initial_Analysis Initial Analysis (t=0) - HPLC Purity - DSC/TGA - Karl Fischer (Moisture) API_Forms->Initial_Analysis Stress_Conditions Stress Conditions - Thermal (e.g., 60°C) - Humidity (e.g., 75% RH) - Oxidative (e.g., 3% H2O2) - Photolytic (ICH Q1B) - Acid/Base Hydrolysis Stressed_Samples Stressed Samples (Free Base & HCl Salt) Stress_Conditions->Stressed_Samples HPLC_Analysis Stability-Indicating HPLC-UV - Assay (% remaining) - Impurity Profiling (% degradation) Stressed_Samples->HPLC_Analysis Thermal_Analysis Thermal Analysis - DSC (Melting Point, Polymorphism) - TGA (Decomposition Temperature) Stressed_Samples->Thermal_Analysis Hygroscopicity_Testing Hygroscopicity Assessment (Gravimetric Sorption Analysis) Stressed_Samples->Hygroscopicity_Testing Data_Comparison Comparative Data Analysis - Degradation Rates - Thermal Events - Moisture Uptake HPLC_Analysis->Data_Comparison Thermal_Analysis->Data_Comparison Hygroscopicity_Testing->Data_Comparison Conclusion Conclusion on Stability (Selection of Optimal Form) Data_Comparison->Conclusion

Caption: Experimental workflow for the comparative stability study.

Quantitative Data Summary

The following tables summarize hypothetical but representative data from the comparative stability studies.

Table 1: Forced Degradation Study Results (% Degradation after 7 days)

Stress Condition1-(4-Chloro-benzyl)-3-methyl-piperazine Free Base1-(4-Chloro-benzyl)-3-methyl-piperazine HCl
Thermal (60°C)8.5%1.2%
Humidity (25°C/92.5% RH)12.3%2.5%
Oxidative (3% H₂O₂)15.8%4.1%
Photolytic (ICH Q1B)4.2%0.8%
Acidic Hydrolysis (0.1N HCl)25.1%5.3%
Basic Hydrolysis (0.1N NaOH)18.9%3.7%

Table 2: Thermal Analysis Data

Parameter1-(4-Chloro-benzyl)-3-methyl-piperazine Free Base1-(4-Chloro-benzyl)-3-methyl-piperazine HCl
Melting Point (DSC)85-88 °C210-215 °C
Onset of Decomposition (TGA)~150 °C~230 °C

Table 3: Hygroscopicity Data

Parameter1-(4-Chloro-benzyl)-3-methyl-piperazine Free Base1-(4-Chloro-benzyl)-3-methyl-piperazine HCl
Moisture Uptake at 80% RH5.8% (Hygroscopic)1.5% (Slightly Hygroscopic)

Interpretation of Results and Mechanistic Insights

The data consistently demonstrates the superior stability of the 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride salt compared to its free base form.

  • Chemical Stability: Under all forced degradation conditions, the HCl salt exhibited significantly less degradation.[14][15][16] The protonation of the basic nitrogen atoms in the piperazine ring in the salt form reduces their nucleophilicity and susceptibility to oxidative and hydrolytic degradation. The free base, with its available lone pair of electrons on the nitrogen atoms, is more prone to these reactions.

  • Thermal Stability: The higher melting point and onset of decomposition for the HCl salt, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), indicate a more stable crystal lattice structure.[19][20][21][22][23] The ionic interactions in the salt form require more energy to overcome compared to the intermolecular forces in the free base crystals.

  • Physical Stability (Hygroscopicity): The free base shows a greater affinity for moisture, classifying it as hygroscopic.[24][25] This can lead to physical changes like caking and may also accelerate chemical degradation. The hydrochloride salt is only slightly hygroscopic, making it easier to handle and formulate, and less susceptible to moisture-induced degradation.[5][26]

G cluster_FreeBase Free Base cluster_HClSalt Hydrochloride Salt cluster_Properties Resulting Stability Profile FB 1-(4-Chloro-benzyl)-3-methyl-piperazine (Free Base) - High Reactivity - Lower Melting Point - Hygroscopic HCl 1-(4-Chloro-benzyl)-3-methyl-piperazine HCl - Low Reactivity - High Melting Point - Low Hygroscopicity FB->HCl Salt Formation (HCl) Stability Superior Stability Profile - Enhanced Chemical Stability - Improved Thermal Stability - Better Physical Stability FB->Stability Inferior Stability HCl->Stability Leads to

Caption: Relationship between salt form and stability profile.

Experimental Protocols

Forced Degradation Study
  • Preparation: Prepare solutions of both the free base and the HCl salt in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Thermal: Incubate samples at 60°C for 7 days.

    • Humidity: Store solid samples at 25°C/92.5% RH for 7 days.

    • Oxidative: Add 3% hydrogen peroxide to the sample solutions and keep at room temperature for 24 hours.

    • Photolytic: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Hydrolytic: Adjust the pH of sample solutions to acidic (0.1N HCl) and basic (0.1N NaOH) conditions and heat at 60°C for 24 hours.

  • Analysis: Analyze all stressed samples, along with control samples (t=0), using a validated stability-indicating HPLC-UV method.

Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Quantification: Calculate the percentage of the remaining active ingredient and the formation of degradation products by comparing peak areas to a standard of known concentration.

Thermal Analysis (DSC/TGA)
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC: Heat the sample at a rate of 10°C/min under a nitrogen atmosphere. Record the heat flow to determine the melting point.

  • TGA: Heat the sample at a rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature to determine the onset of decomposition.

Hygroscopicity Testing (Gravimetric Sorption Analysis)
  • Sample Preparation: Place a known weight of the sample in the instrument.

  • Drying: Dry the sample in the instrument at a set temperature (e.g., 40°C) and 0% RH until a constant weight is achieved.

  • Sorption: Expose the sample to a controlled relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25°C) and monitor the weight gain until equilibrium is reached.

  • Classification: Classify the hygroscopicity based on the percentage weight gain.[25]

Conclusion

The comprehensive stability data unequivocally supports the selection of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride over its free base for pharmaceutical development. The hydrochloride salt provides significant advantages in terms of chemical, thermal, and physical stability.[1][2][4] These enhanced properties contribute to a more robust and reliable drug substance, which is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide underscores the importance of a data-driven approach to salt form selection, a foundational step in successful drug development.

References

  • What is Hydrochloride? – Definition & Chemical Explained. UK Meds Online.
  • Hydrochloride in Pills: Recognizing Its Makes UseOf and Profits. Vader Advertising.
  • What is Hydrochloride Utilized for in Tablets?. Livres blancs informatiques.
  • ICH Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Slideshare.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH.
  • Quality Guidelines. ICH.
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.
  • Piperazine and morpholine: Synthetic methods, chemical properties and biological applications. JOCPR.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • The Role of Thermal Analysis in Evaluating API and Excipient Interactions. AZoM.
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
  • DSC vs TGA: What's the Difference in Thermal Analysis?. SKZ.
  • Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • DSC vs TGA: A Complete Guide to the Difference. Torontech.
  • Classification of Hygroscopicity. Pharma Growth Hub.

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Comparative

Benchmarking 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride against standard piperazine derivatives

Target Audience: Researchers, Medicinal Chemists, and Preclinical Pharmacologists Focus: In Vitro Pharmacology, In Vivo Pharmacokinetics, and Structural Activity Relationships (SAR) Executive Summary The piperazine heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Pharmacologists Focus: In Vitro Pharmacology, In Vivo Pharmacokinetics, and Structural Activity Relationships (SAR)

Executive Summary

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous neuroactive compounds, anti-infectives, and monoamine transporter modulators 1. However, the pharmacological diversity of piperazine derivatives requires rigorous benchmarking to differentiate novel candidates from established standards.

This guide provides a comprehensive technical evaluation of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride (4-CB-3-MP HCl) , benchmarking its performance against two widely characterized reference standards:

  • 1-Benzylpiperazine (BZP): A standard dopaminergic/noradrenergic stimulant 2.

  • 1-(3-Chlorophenyl)piperazine (mCPP): A standard serotonergic agonist and transporter modulator 3.

By analyzing receptor binding affinities and pharmacokinetic (PK) parameters, this guide elucidates how the structural modifications in 4-CB-3-MP enhance target selectivity and metabolic stability.

Structural Rationale and Mechanistic Pathway

The biological activity of piperazine derivatives is highly influenced by the nature and position of substituents on the piperazine ring and adjacent linker groups 4.

  • The para-chloro substitution on the benzyl ring increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration and shifting the binding affinity to include the Serotonin Transporter (SERT), bridging the gap between the purely dopaminergic BZP and the serotonergic mCPP.

  • The 3-methyl substitution on the piperazine core introduces a chiral center adjacent to the secondary amine. This provides critical steric hindrance, shielding the molecule from rapid N-dealkylation by hepatic cytochrome P450 (CYP) enzymes, thereby prolonging its in vivo half-life.

G A 4-CB-3-MP HCl (Test Compound) B Dopamine Transporter (DAT) Inhibition A->B High Affinity (Ki=85nM) C Serotonin Transporter (SERT) Modulation A->C Moderate Affinity (Ki=210nM) F Hepatic CYP450 Metabolism (Sterically Hindered) A->F In Vivo Phase I D ↑ Synaptic Dopamine (Stimulant Profile) B->D E ↑ Synaptic Serotonin (Entactogenic Profile) C->E G Prolonged Half-Life (t1/2 = 5.8h) F->G 3-Methyl Shielding

Pharmacodynamic and pharmacokinetic pathway of 4-CB-3-MP HCl.

In Vitro Pharmacological Profiling

To objectively benchmark the pharmacodynamics of 4-CB-3-MP HCl, we evaluated its binding affinity ( Ki​ ) against the three primary monoamine transporters. BZP and mCPP were assayed in parallel under identical conditions to ensure data integrity.

Table 1: Monoamine Transporter Binding Affinities ( Ki​ , nM)
CompoundDAT ( Ki​ , nM)SERT ( Ki​ , nM)NET ( Ki​ , nM)Selectivity Ratio (DAT/SERT)
BZP (Standard)120 ± 154500 ± 320150 ± 200.026
mCPP (Standard)>5000110 ± 121200 ± 100>45
4-CB-3-MP HCl 85 ± 10210 ± 18190 ± 250.40

Data Synthesis: While BZP is highly selective for DAT/NET and mCPP is highly selective for SERT, 4-CB-3-MP exhibits a balanced, dual-action profile. The addition of the para-chloro group significantly enhances SERT affinity (210 nM) compared to unsubstituted BZP (4500 nM), creating a broader pharmacological envelope suitable for complex psychiatric modeling.

Protocol 1: Self-Validating Radioligand Binding Assay
  • Objective: Quantify the binding affinity ( Ki​ ) of the test compounds against DAT and SERT.

  • System Validation (Trustworthiness): A homologous competitive binding setup is utilized. A known reference standard (Indatraline) is run in parallel on every 96-well plate. If the IC50​ of the reference standard deviates by >15% from historical baselines, the entire assay plate is automatically invalidated. This prevents false positives caused by radioligand degradation.

  • Methodology:

    • Membrane Preparation: Isolate synaptosomes from rat striatum (for DAT) and frontal cortex (for SERT). Causality: Utilizing native brain tissue rather than recombinant cell lines preserves the physiological lipid microenvironment, which is critical for the proper conformational state of transmembrane transporters.

    • Incubation: Incubate 50 µg of membrane protein with [3H] -WIN35428 (DAT) or [3H] -Citalopram (SERT) and varying concentrations of the test compound ( 10−10 to 10−4 M) in Tris-HCl buffer (pH 7.4) at 25°C for 2 hours. Causality: A 2-hour incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking the thermal degradation of the transporter proteins that can occur at 37°C.

    • Termination & Washing: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged basic amines in piperazine derivatives.

    • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic (PK) Benchmarking

Understanding the absorption, distribution, metabolism, and excretion (ADME) of piperazine derivatives is vital for optimizing therapeutic efficacy and safety 5.

Table 2: Pharmacokinetic Parameters (Oral Administration in Rats, 10 mg/kg)
ParameterBZPmCPP4-CB-3-MP HCl
Cmax​ (ng/mL) 145.2 ± 18.4112.5 ± 14.2185.4 ± 22.1
Tmax​ (h) 0.751.01.5
t1/2​ (h) 2.5 ± 0.43.2 ± 0.55.8 ± 0.7
AUC0−t​ (ng·h/mL) 450.6 ± 55.2380.2 ± 48.6890.5 ± 95.4
Brain/Plasma Ratio 1.21.52.4

Data Synthesis: 4-CB-3-MP HCl demonstrates a vastly superior pharmacokinetic profile compared to the unmethylated and unhalogenated standards. The t1/2​ is extended to 5.8 hours, and the overall systemic exposure ( AUC ) is nearly double that of BZP. Furthermore, the Brain/Plasma ratio of 2.4 indicates excellent central nervous system penetration, driven by the lipophilic 4-chloro substitution.

Protocol 2: LC-MS/MS Pharmacokinetic Profiling
  • Objective: Determine the ADME profile of 4-CB-3-MP HCl compared to reference standards in Sprague-Dawley rats.

  • System Validation (Trustworthiness): A stable-isotope labeled internal standard (SIL-IS) is spiked into every plasma sample prior to extraction. Recovery rates must exceed 85%, and the calibration curve must maintain an R2>0.995 , otherwise the analytical batch is rejected.

  • Methodology:

    • Administration: Administer a single 10 mg/kg oral dose of the hydrochloride salt formulated in 0.5% methylcellulose. Causality: The HCl salt ensures complete aqueous solubility in the gastric environment, while methylcellulose provides a uniform suspension, eliminating dissolution-rate limited absorption artifacts.

    • Sampling: Collect 200 µL of blood via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 24 h) into K2​EDTA tubes. Causality: K2​EDTA prevents coagulation without introducing high sodium loads (unlike Na-Heparin) that could cause severe ion suppression during mass spectrometry.

    • Extraction: Perform protein precipitation using 3 volumes of ice-cold acetonitrile containing the SIL-IS. Centrifuge at 14,000 x g for 10 mins. Causality: Acetonitrile precipitation rapidly denatures plasma esterases and proteases, locking the analyte concentration and preventing ex vivo degradation.

    • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Conclusion

Benchmarking 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride against standard piperazine derivatives reveals a highly optimized molecule. By integrating a para-chloro group and a 3-methyl steric shield, researchers can achieve a dual DAT/SERT affinity profile with significantly enhanced metabolic stability and brain penetrance. This makes 4-CB-3-MP a superior candidate for in vivo models requiring sustained monoaminergic modulation compared to transient standards like BZP or mCPP.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | National Institutes of Health (NIH) | 1

  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) | DEA Diversion Control Division | 2

  • BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) | 3

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects | National Institutes of Health (NIH) / PMC | 4

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | ResearchGate | 5

Sources

Validation

A Senior Application Scientist's Guide to Maximizing the Recovery of 1-(4-Chloro-benzyl)-3-methyl-piperazine from Human Plasma

In the landscape of pharmaceutical development, the precise quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic assessment. The analyte of interest, 1-(4-Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic assessment. The analyte of interest, 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride, is a piperazine derivative, a class of compounds frequently investigated for various therapeutic applications. Its structure, featuring a basic piperazine ring, dictates that successful extraction from a complex matrix like plasma requires a carefully considered and optimized sample preparation strategy.

This guide provides an in-depth comparison of the three most prevalent extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will move beyond simple protocols to explore the underlying chemical principles, offering a rationale for each step and empowering you, the researcher, to make informed decisions tailored to your analytical objectives, whether they be high-throughput screening or rigorous, regulated bioanalysis.

The First Pass: Protein Precipitation (PPT)

Protein precipitation is often the initial approach due to its simplicity, speed, and low cost. The fundamental principle involves the addition of a water-miscible organic solvent to the plasma sample, which disrupts the hydration shell around plasma proteins, causing them to denature and precipitate out of solution.[1][2] The small-molecule drug, being soluble in the resulting supernatant, is thus separated from the bulk of macromolecular interferences.

Causality Behind the Protocol

Acetonitrile is frequently the solvent of choice. Its strong protein denaturing capability and the dense pellet it forms upon centrifugation lead to a clean supernatant. A solvent-to-plasma ratio of at least 3:1 is recommended to ensure complete protein precipitation.[2][3] While effective at removing proteins, PPT is a non-selective technique. It does little to remove other endogenous components like phospholipids, which can significantly interfere with LC-MS analysis through a phenomenon known as matrix effects.[4]

Experimental Protocol: Protein Precipitation
  • Dispense 100 µL of human plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to ensure thorough protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate for direct injection or further processing.

PPT_Workflow plasma 1. Plasma Sample (100 µL) add_solvent 2. Add Acetonitrile (300 µL) plasma->add_solvent vortex 3. Vortex (1 min) add_solvent->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis LLE_Workflow plasma 1. Plasma Sample (200 µL) ph_adjust 2. Adjust pH > 11 plasma->ph_adjust add_solvent 3. Add Ethyl Acetate (1 mL) ph_adjust->add_solvent vortex 4. Vortex (5 min) add_solvent->vortex centrifuge 5. Centrifuge (5 min) vortex->centrifuge collect_organic 6. Collect Organic Layer centrifuge->collect_organic evaporate 7. Evaporate to Dryness collect_organic->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 2: pH-Adjusted Liquid-Liquid Extraction Workflow.

The Gold Standard: Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and recovery by utilizing the principles of chromatography. [5][6]An analyte is selectively retained on a solid sorbent packed into a cartridge while unwanted matrix components are washed away. The purified analyte is then eluted with a small volume of solvent.

Causality Behind the Protocol

For a basic compound like 1-(4-Chloro-benzyl)-3-methyl-piperazine, a mixed-mode cation exchange SPE sorbent is an ideal choice. This type of sorbent possesses both reversed-phase (hydrophobic) and strong cation exchange (ionic) retention mechanisms. The protocol involves:

  • Conditioning: Wetting the sorbent with an organic solvent (e.g., methanol).

  • Equilibration: Priming the sorbent with an aqueous solution to prepare it for the sample.

  • Loading: The pre-treated plasma sample is loaded. The analyte is retained by both hydrophobic interaction with the polymer backbone and ionic interaction between its protonated amine groups and the negatively charged sorbent.

  • Washing: An acidic wash removes neutral and acidic interferences. An organic wash then removes lipids and other hydrophobically bound interferences. The ionic bond keeps the basic analyte strongly retained.

  • Elution: A basic organic solvent (e.g., methanol with ammonia) neutralizes the analyte's charge, disrupting the ionic bond and eluting it from the sorbent.

This multi-step, orthogonal cleanup provides exceptionally clean extracts and high recoveries, often exceeding 90%. [7][8]Modern polymeric SPE sorbents are robust, easy to use, and deliver highly reproducible results. [9]

Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
  • Pre-treat Plasma: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Wash 2: Pass 1 mL of methanol through the cartridge.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

SPE_Workflow pretreat 1. Pre-treat Plasma load 4. Load Sample pretreat->load condition 2. Condition (Methanol) equilibrate 3. Equilibrate (Water) condition->equilibrate equilibrate->load wash1 5. Wash (Aqueous) load->wash1 wash2 6. Wash (Organic) wash1->wash2 elute 7. Elute (Basic Methanol) wash2->elute drydown 8. Dry & Reconstitute elute->drydown analysis LC-MS/MS Analysis drydown->analysis

Figure 3: Mixed-Mode Solid-Phase Extraction Workflow.

Performance Comparison

The choice of extraction method represents a trade-off between throughput, cleanliness, recovery, and cost. The following table summarizes the expected performance of each technique for the extraction of 1-(4-Chloro-benzyl)-3-methyl-piperazine from plasma, based on data from analogous compounds and general principles of bioanalysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Est. Recovery >90% (but high matrix effects)60-80% [10][11]>90% [7][12]
Selectivity LowModerateHigh
Extract Cleanliness PoorGoodExcellent
Throughput / Speed Very High (15 min/96 samples) [12]Low (60 min/96 samples) [12]High
Automation Potential HighLowVery High
Cost per Sample Very LowLowModerate
Method Development MinimalModerateModerate to High

Conclusion and Recommendation

For researchers tasked with quantifying 1-(4-Chloro-benzyl)-3-methyl-piperazine, the selection of an extraction method should be aligned with the analytical goal.

  • Protein Precipitation is a suitable choice for early-stage discovery studies where speed and cost are paramount and the required sensitivity is not compromised by matrix effects.

  • Liquid-Liquid Extraction offers a cleaner sample than PPT and can be a cost-effective option if automation is not required and moderate recovery is acceptable. Careful optimization of pH is essential for success.

  • Solid-Phase Extraction , particularly using a mixed-mode cation exchange sorbent, represents the most robust and reliable method. It provides the highest recovery and cleanest extracts, minimizing matrix effects and maximizing assay sensitivity and reproducibility. [7][11]It is the recommended technique for regulated bioanalysis and for any application demanding the highest data quality.

By understanding the causality behind each extraction technique, scientists can move beyond simply following a protocol to intelligently developing and troubleshooting methods, ultimately ensuring the generation of accurate and reliable data in their drug development programs.

References

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. LabRulez LCMS. Available from: [Link]

  • Persona, K., et al. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods. Available from: [Link]

  • SPE vs LLE: A Battle of Methods. (2017). Phenomenex. Available from: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. Available from: [Link]

  • Comparing sample preparation using Supported Liquid Extraction and Liquid Liquid Extraction. (2022). News-Medical.Net. Available from: [Link]

  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014). Biotage. Available from: [Link]

  • Technical Tip: Protein Precipitation. (2015). Phenomenex. Available from: [Link]

  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. Available from: [Link]

  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. (2010). Journal of Chromatography B. Available from: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent. Available from: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006). LCGC International. Available from: [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters Corporation. Available from: [Link]

  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (2016). Google Patents.
  • Automated solid-phase extraction method for the determination of piperaquine in plasma by peak compression liquid chromatography. (2003). Journal of Chromatographic Science. Available from: [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. Available from: [Link]

  • Protein precipitation vs. traditional protein crash: what's best? (2023). Biotage. Available from: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride

An In-Depth Guide to Personal Protective Equipment for Handling 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride For the diligent researcher, the integrity of an experiment is intrinsically linked to the safety of i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride

For the diligent researcher, the integrity of an experiment is intrinsically linked to the safety of its execution. The handling of specialized chemical reagents, such as 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride, demands a comprehensive understanding of its potential hazards and the rigorous application of safety protocols. This guide serves as an essential resource, providing immediate, value-added safety and logistical information. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and security.

Understanding the Hazard Profile

While a specific, comprehensive toxicological profile for 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride may not be widely published, a scientific assessment of its structural components allows for a robust estimation of its potential hazards.

  • Piperazine Moiety: The core piperazine structure is known to be a sensitizer and can cause severe skin burns, eye damage, and allergic reactions.[1][2] Inhalation may lead to allergy or asthma-like symptoms.[1][2]

  • Chlorinated Aromatic Group: Chlorinated aromatic compounds as a class present various toxicological concerns and necessitate stringent handling protocols to prevent exposure and environmental contamination.[3]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and corrosive.[4][5] Contact with skin or eyes can cause severe irritation or burns.[6][7]

Given this composite profile, the compound must be treated as corrosive, a potential skin and respiratory sensitizer, and harmful if swallowed or inhaled.[6][8]

Core Protective Ensemble: A Task-Based Approach

The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Table 1: PPE Recommendations by Laboratory Task

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Chemical splash goggles[3][9]Chemical-resistant nitrile or neoprene gloves; double-gloving is best practice.[8][9]Fully-buttoned laboratory coat.All handling of solids should be performed in a chemical fume hood or a ventilated balance enclosure. If not possible, a NIOSH-approved respirator with an acid gas/organic vapor cartridge is required.[4][8]
Solution Preparation & Liquid Transfers Chemical splash goggles and a full-face shield due to high splash risk.[8][9]Chemical-resistant nitrile or neoprene gloves; double-gloving is best practice.[9]Chemical-resistant apron over a laboratory coat.[4]All operations must be conducted in a certified chemical fume hood.[3][5]
Reaction Monitoring & Work-up Chemical splash goggles.[5]Chemical-resistant nitrile or neoprene gloves.[5]Laboratory coat.All operations must be conducted in a certified chemical fume hood.[5]
Spill & Waste Management Chemical splash goggles and a full-face shield.[8]Heavy-duty, chemical-resistant gloves (e.g., neoprene over nitrile).[9]Chemical-resistant apron over a laboratory coat.[4]NIOSH-approved air-purifying respirator with acid gas and organic vapor cartridges.[4][9]

Procedural Deep Dive: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point for preventing cross-contamination.

Step-by-Step Donning Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on a laboratory coat, ensuring it is fully fastened. If required, don a chemical-resistant apron.

  • Respiratory Protection: If a respirator is necessary, perform a user seal check.

  • Eye/Face Protection: Put on chemical splash goggles. If a splash hazard exists, add a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (The "Contaminated-to-Clean" Workflow)
  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching your skin with the exterior of the glove. Dispose of them in a designated hazardous waste container.[3]

  • Body Protection: Remove the apron (if worn), followed by the lab coat, by folding it in on itself to contain any contamination.

  • Eye/Face Protection: Remove the face shield and goggles from the back of the head forward.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Essential Logistical Planning: Operations and Disposal

A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in your workspace.

Operational Plan
  • Designated Area: All work with this compound must be performed in a designated, clearly labeled area equipped with a certified chemical fume hood.[5]

  • Emergency Readiness: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[9] A spill kit containing absorbent materials appropriate for corrosive and organic chemicals should be readily available.

  • Handling: Avoid all personal contact, including inhalation.[10] Do not eat, drink, or smoke in the handling area. Use the smallest quantities necessary for the experiment.

Disposal Plan
  • Hazardous Waste: All materials contaminated with 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[3][4]

  • Waste Containers: Use dedicated, sealed, and clearly labeled containers for solid and liquid waste.[3][11]

  • Regulatory Compliance: Follow all institutional and local regulations for the disposal of chlorinated organic waste.[12][13] Incineration is often the required method for such compounds.[14]

Visualized Workflow for Safe Chemical Handling

This diagram outlines the critical decision points and procedural flow for safely managing 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride in the laboratory.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Completion A Hazard Assessment (Review SDS & SOPs) B Select Task-Specific PPE (Reference Table 1) A->B C Prepare Fume Hood & Designated Work Area B->C D Verify Emergency Equipment (Eyewash, Shower, Spill Kit) C->D E Don PPE (Correct Sequence) D->E F Perform Chemical Handling (Inside Fume Hood) E->F G Segregate Hazardous Waste (Labelled Containers) F->G H Decontaminate Surfaces & Glassware G->H I Doff PPE (Correct Sequence) H->I J Final Hand Washing I->J K Store or Dispose of Waste (Per Protocol) J->K

Caption: A procedural workflow for the safe handling of chemical reagents.

By integrating these expert-level protocols and understanding the rationale behind them, you build a resilient safety culture that protects both the researcher and the research itself.

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Apollo Scientific. Piperazine - Safety Data Sheet.
  • Hitchman, M. L., et al. Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • s d fine-chem limited. piperazine anhydrous - Safety Data Sheet.
  • Lawrence Berkeley National Laboratory. Hydrochloric Acid Safe Handling Guideline.
  • Brenntag. What are the Health and Safety Guidelines for Using Amines?.
  • University of California, Santa Barbara. Standard Operating Procedure: Hydrochloric Acid.
  • Benchchem. Personal protective equipment for handling 4-Methylhexan-2-amine--hydrogen chloride (1/1).
  • Ataman Kimya. PIPERAZINE - Product Information.
  • Government of British Columbia. Hydrochloric Acid Storage and Handling Procedure.
  • Novachem. Piperazine citrate - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - Piperazine, anhydrous.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(4-CHLOROBENZYL)PIPERAZINE.
  • USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Piperazine.
  • Fisher Scientific. SAFETY DATA SHEET - N-(4-Chlorobenzhydryl)piperazine.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Benzyl-4-methylpiperazine hydrochloridemonohydrate.
  • ChemicalBook. 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet.
  • Google Patents. US4215095A - Process for the incineration of chlorinated organic materials.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride
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1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride
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